4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-N-propylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUCFWMCCARHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
Structural Analysis, Synthetic Methodology, and Medicinal Utility
Executive Summary
4-Bromo-3-fluoro-N-propylbenzenesulfonamide is a high-value halogenated sulfonamide scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents. Its structural architecture combines three distinct functional handles: a sulfonamide core (pharmacophore), a bromine substituent (cross-coupling handle), and a fluorine atom (bioisostere/metabolic blocker). This guide details its physicochemical profile, validated synthetic protocols, and strategic utility in Hit-to-Lead (H2L) optimization.
Part 1: Structural Architecture & Physicochemical Profile[1]
The molecule features a trisubstituted benzene ring.[1] The positioning of the halogens is critical for its reactivity profile.
| Property | Description | Impact on Drug Design |
| Core Scaffold | Benzenesulfonamide | Validated pharmacophore for carbonic anhydrase (CA) inhibition and antibacterial activity. |
| 4-Position (Para) | Bromine ( | Primary site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). |
| 3-Position (Meta) | Fluorine ( | Modulates |
| N-Substituent | Increases lipophilicity ( |
Electronic Environment
-
Hammett Effects: The sulfonyl group (
) is strongly electron-withdrawing ( ), deactivating the ring toward electrophilic aromatic substitution (EAS) but activating it for nucleophilic aromatic substitution ( ). -
Fluorine Effect: The fluorine at the 3-position exerts a strong inductive withdrawing effect (
), further acidifying the sulfonamide (predicted ).
Part 2: Synthetic Methodology
The synthesis of 4-Bromo-3-fluoro-N-propylbenzenesulfonamide is typically achieved via nucleophilic attack of
Retrosynthetic Analysis
Detailed Experimental Protocol
Note: This protocol is designed for a 10 mmol scale. All steps should be performed in a fume hood.
Reagents:
-
4-Bromo-3-fluorobenzenesulfonyl chloride (
equiv) -
-Propylamine (
equiv) -
Triethylamine (
) or Pyridine ( equiv) -
Dichloromethane (
) (anhydrous)
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with 4-Bromo-3-fluorobenzenesulfonyl chloride (
, ) and anhydrous ( ). Cool the solution to using an ice bath. -
Base Addition: Add
( , ) dropwise. Stir for 5 minutes. -
Amine Addition: Dilute
-propylamine ( , ) in ( ) and add dropwise to the reaction mixture over 15 minutes to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.
-
Workup: Quench with
( ) to neutralize excess base and amine. Separate the organic layer.[2][3] Wash with saturated and brine.[2] -
Purification: Dry over
, filter, and concentrate in vacuo. If necessary, purify via recrystallization from Ethanol/Water or flash chromatography.
Visualization: Synthetic Workflow
Caption: Standard nucleophilic substitution workflow for sulfonamide formation.
Part 3: Reactivity & Functionalization (Divergent Synthesis)
This molecule is a "divergent intermediate." The bromine atom serves as a reactive handle, allowing the core to be elaborated into complex drug candidates.
1. Suzuki-Miyaura Cross-Coupling
The 4-Bromo substituent is an excellent partner for boronic acids.
-
Catalyst:
or . -
Significance: Creates biaryl systems common in kinase inhibitors. The ortho-fluorine atom may slightly retard the rate due to sterics/electronics but generally remains compatible.
2. Buchwald-Hartwig Amination
Replacement of the bromine with an amine.
-
Catalyst:
+ XPhos. -
Significance: Introduces polarity and hydrogen bond donors/acceptors.
3. N-Alkylation
The sulfonamide nitrogen (
-
Conditions:
+ Alkyl Halide in DMF. -
Significance: Creates tertiary sulfonamides, removing the H-bond donor capability, which can improve blood-brain barrier (BBB) penetration.
Visualization: Reactivity Map
Caption: Divergent synthesis pathways utilizing the Br-handle and acidic N-H group.
Part 4: Medicinal Chemistry Applications[2][3][6][7][8]
1. Carbonic Anhydrase (CA) Inhibition
Primary sulfonamides (
2. Bioisosterism of Fluorine
The 3-Fluoro substituent is not merely decoration.
-
Metabolic Stability: It blocks the P450-mediated oxidation at the position ortho to the sulfonamide.
-
Conformation: The
bond prefers to be coplanar with the aromatic ring, potentially locking the conformation of the propyl chain via weak intramolecular interactions, reducing the entropic penalty of binding [2].
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
BenchChem Protocols. Synthesis of N-(4-bromobenzenesulfonyl)benzamide. (General sulfonylation protocol adapted for propyl derivative).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
Solubility profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in various organic solvents. Given the novelty of this specific compound and the absence of extensive published solubility data, this document emphasizes the foundational principles and robust experimental methodologies required to generate a reliable solubility profile.
Introduction: The Significance of a Solubility Profile
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[1] The solubility of such a compound is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems.[1] A comprehensive solubility profile is indispensable for:
-
Drug Discovery and Development: Affecting absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for bioavailability and therapeutic efficacy.[1][2]
-
Process Chemistry: Guiding the selection of appropriate solvents for synthesis, purification, and formulation.
-
Analytical Method Development: Ensuring the compound remains in solution during analysis by techniques such as High-Performance Liquid Chromatography (HPLC).
This guide will provide the theoretical underpinnings and practical, step-by-step protocols for establishing the solubility profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide—comprising a substituted aromatic ring, a sulfonamide group, and an N-propyl substituent—suggests a molecule of intermediate polarity.
Key structural features influencing its solubility include:
-
The Sulfonamide Moiety (-SO₂NH-): This group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). This suggests potential solubility in polar, protic solvents.
-
The Aromatic Ring with Halogen Substituents (Bromo and Fluoro): The benzene ring itself is nonpolar, while the electronegative halogen atoms introduce polarity. This part of the molecule will contribute to solubility in solvents with some degree of aromatic character or moderate polarity.
-
The N-propyl Group (-CH₂CH₂CH₃): This alkyl chain is nonpolar and will enhance solubility in less polar or nonpolar solvents.
Based on these features, a hypothetical solubility trend can be predicted. The actual experimental determination is, however, essential for accurate characterization.
Experimental Determination of the Solubility Profile
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6] This equilibrium-based method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Recommended Organic Solvents for Profiling
A diverse range of solvents should be selected to cover a spectrum of polarities and chemical properties. A suggested list includes:
| Solvent | Polarity Index | Solvent Type |
| Hexane | 0.1 | Nonpolar |
| Toluene | 2.4 | Aromatic, Nonpolar |
| Dichloromethane | 3.1 | Halogenated |
| Acetone | 5.1 | Polar, Aprotic |
| Ethyl Acetate | 4.4 | Ester, Polar, Aprotic |
| Isopropanol | 3.9 | Polar, Protic |
| Ethanol | 4.3 | Polar, Protic |
| Methanol | 5.1 | Polar, Protic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar, Aprotic |
Detailed Experimental Protocol: Shake-Flask Method
This protocol outlines the steps to determine the solubility of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. "Excess" ensures that undissolved solid remains after equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C) to ensure constant temperature.
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, which is indicated by a constant solubility value over time.[6]
Step 2: Separation of Undissolved Solid
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a fine (e.g., 0.22 µm or 0.45 µm) syringe filter to remove all undissolved particles.[3][7] This step is critical to avoid artificially high solubility readings.
Step 3: Quantification by High-Performance Liquid Chromatography (HPLC) HPLC is a precise method for determining the concentration of the dissolved compound.[3][8]
-
Method Development: Develop a suitable reverse-phase HPLC method for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide. This will typically involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7][9]
-
Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.[3] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Dilute the filtered supernatant from the solubility experiments with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Calculate the concentration of the compound in the diluted samples using the calibration curve.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in each organic solvent.
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method with HPLC analysis.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Hypothetical Solubility Data Table
The following table presents a hypothetical solubility profile for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, based on the theoretical principles discussed earlier. This should be replaced with actual experimental data.
| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Qualitative Solubility |
| Hexane | 0.1 | < 1 | Sparingly Soluble |
| Toluene | 2.4 | 1 - 10 | Slightly Soluble |
| Dichloromethane | 3.1 | 10 - 30 | Soluble |
| Ethyl Acetate | 4.4 | 30 - 100 | Freely Soluble |
| Acetone | 5.1 | > 100 | Very Soluble |
| Isopropanol | 3.9 | 10 - 30 | Soluble |
| Ethanol | 4.3 | 30 - 100 | Freely Soluble |
| Methanol | 5.1 | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |
Visualizing the Solubility Trend
A graphical representation of the solubility data can provide valuable insights into the relationship between solvent properties and solubility.
Caption: Predicted solubility trend of the compound with increasing solvent polarity.
Conclusion
The solubility profile of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in organic solvents is a critical dataset for its development and application in various scientific fields. While theoretical predictions based on molecular structure provide initial guidance, rigorous experimental determination using robust methods like the shake-flask technique coupled with HPLC analysis is imperative. This guide provides the necessary framework for researchers to generate a comprehensive and reliable solubility profile, enabling informed decisions in drug development, chemical synthesis, and analytical science.
References
- Palmer, D. C. (Ed.). (2011). The Handbook of Solvents, 2nd Edition. ChemTec Publishing.
-
PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620. [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
-
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Expert Opinion on Drug Discovery, 14(10), 967-984. [Link]
-
Ozturk, O., & Tuncel, T. (2011). Development and validation of a RP-HPLC method for determination of solubility of Furosemide. Marmara Pharmaceutical Journal, 15(3), 90-94. [Link]
-
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
Perlovich, G. L., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4015-4023. [Link]
-
LibreTexts Chemistry. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]
-
Kerns, E. H., & Di, L. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3051-3058. [Link]
-
Bustamante, P., Escalera, B., Martin, A., & Selles, E. (2000). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Química Nova, 23(6), 769-772. [Link]
-
Bustamante, P., Ochoa, R., Reillo, A., & Escalera, B. (1995). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Pharmaceutical Sciences, 84(9), 1121-1127. [Link]
-
Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chem.ws [chem.ws]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. tandfonline.com [tandfonline.com]
- 7. biorelevant.com [biorelevant.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety data sheet (SDS) and handling precautions for fluorinated sulfonamides
An In-Depth Technical Guide to the Safe Handling of Fluorinated Sulfonamides
Introduction: The Double-Edged Sword of Fluorinated Sulfonamides
Fluorinated sulfonamides represent a pivotal class of organic compounds, demonstrating significant utility across the pharmaceutical and agrochemical industries.[1] The strategic introduction of fluorine atoms into the sulfonamide scaffold can dramatically enhance biological properties, leading to potent carbonic anhydrase inhibitors, herbicides, and pesticides.[1] However, the very feature that imparts this enhanced bioactivity—the carbon-fluorine (C-F) bond—also presents significant safety and environmental challenges. The C-F bond is one of the strongest in organic chemistry, rendering these molecules highly stable and resistant to degradation.[2]
This persistence places many fluorinated sulfonamides under the broader umbrella of per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals."[3][4] Their potential for environmental accumulation and adverse health effects necessitates a rigorous and informed approach to their handling.[5][6] This guide moves beyond mere procedural recitation, offering a deep dive into the causality behind safety protocols. It is designed for the discerning scientist and drug development professional, providing the technical acumen required to manage the risks and harness the potential of these powerful molecules responsibly.
Section 1: Deconstructing the Safety Data Sheet (SDS) for Fluorinated Sulfonamides
The Safety Data Sheet (SDS) is the cornerstone of chemical safety, yet it is often treated as a mere checklist. For fluorinated sulfonamides, a deeper interpretation is critical. An SDS is not just a document; it is a diagnostic tool. Let's dissect the key sections using a representative compound, Pentafluorobenzenesulfonamide, as an illustrative model.[7]
Hazard(s) Identification (SDS Section 2)
This section provides the immediate threat assessment. For many fluorinated sulfonamides, the hazards are acute and significant.
-
Classification: Typically, these compounds are classified as Harmful or Toxic if swallowed (Acute Toxicity, Oral), Causes skin irritation, and Causes serious eye irritation.[7][8] Some may also cause respiratory irritation.[7]
-
The "Why": The sulfonamide functional group can be reactive, and the presence of highly electronegative fluorine atoms can influence the molecule's interaction with biological tissues. Skin and eye irritation often stem from the compound's ability to disrupt cellular membranes or proteins upon contact. Respiratory irritation is a key concern for powdered or volatile compounds, as inhalation provides a direct route to sensitive lung tissue.
Table 1: Representative GHS Hazard Classification for a Fluorinated Sulfonamide
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7][8] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] |
First-Aid Measures (SDS Section 4)
Speed and proper procedure are paramount. The advice is generally consistent across chemical irritants but must be followed without hesitation.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open.[8][9] The goal is physical removal of the substance to prevent further damage to the cornea.
-
Skin Contact: Wash off immediately with plenty of soap and water.[10] Remove contaminated clothing.[9] This is to wash away the irritant and prevent prolonged contact.
-
Inhalation: Move the person to fresh air.[11] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12] Inducing vomiting can cause the corrosive or toxic substance to pass through the esophagus a second time, compounding the damage.
Handling and Storage (SDS Section 7)
This section dictates the day-to-day interaction with the chemical.
-
Handling: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[11] This necessitates the use of engineering controls and Personal Protective Equipment (PPE), as detailed in the following sections.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Some compounds may be moisture-sensitive.[7] Proper storage prevents degradation and accidental release.
Toxicological Information (SDS Section 11)
This section provides the health-risk narrative. While acute toxicity is often detailed, the long-term effects of fluorinated sulfonamides are an area of active research, largely due to their classification as PFAS.[3] Studies on related short-chain PFAS have shown potential for developmental toxicity and other adverse health effects.[5] The persistence of these molecules means that even small, repeated exposures could lead to bioaccumulation. This potential for long-term risk is the primary driver for adopting stringent, multi-layered safety protocols.
Section 2: The Scientist's Shield: Risk Assessment and the Hierarchy of Controls
An SDS provides the hazard data; a risk assessment translates that data into a practical safety plan for your specific experimental context. The most effective safety strategy is not simply wearing more PPE, but implementing a multi-layered defense based on the "Hierarchy of Controls."
Caption: The Hierarchy of Controls prioritizes safety strategies from most to least effective.
-
Elimination/Substitution: While often difficult in research, always question if a less hazardous, non-fluorinated, or less persistent sulfonamide analog could achieve the same experimental goal.
-
Engineering Controls: This is the most critical physical barrier in a laboratory setting. All work with fluorinated sulfonamides, especially solids that can become airborne, must be conducted in a certified chemical fume hood or a ventilated enclosure to prevent inhalation exposure.[13]
-
Administrative Controls: This involves codifying safe practices. Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for these compounds.[14] Keep quantities stored in the lab to a minimum.
-
Personal Protective Equipment (PPE): PPE is the last line of defense, to be used in addition to, not in place of, other controls. It protects against residual contamination and unexpected events like spills.
Section 3: Field-Proven Protocols for Safe Handling
The following protocols are designed as self-validating systems. The causality behind each step is explained to foster a deep understanding of the safety rationale.
Protocol 3.1: Weighing and Dispensing Solid Fluorinated Sulfonamides
Objective: To accurately weigh a solid fluorinated sulfonamide while preventing the generation and inhalation of airborne particulates and minimizing dermal contact.
Methodology:
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood or ventilated balance enclosure is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container).
-
Don PPE: Wear a laboratory coat, safety goggles with side shields, and two pairs of powder-free nitrile gloves (double-gloving).[13][15]
-
Perform Weighing: Conduct all weighing operations within the ventilated enclosure. Carefully open the primary container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could create dust, such as tapping the spatula on the container opening.
-
Container Management: Immediately and securely close the primary container after dispensing. This minimizes the release of any residual dust and protects the bulk material from atmospheric moisture.
-
Cleanup: Carefully wipe the spatula with a damp cloth or disposable wipe. Place the used weigh boat and wipe into a designated waste bag inside the fume hood. Decontaminate the balance and surrounding surfaces.
-
Doff PPE: Remove the outer pair of gloves and dispose of them before leaving the fume hood. Wash hands thoroughly after the procedure is complete.
Protocol 3.2: Preparing Solutions
Objective: To safely dissolve a weighed amount of fluorinated sulfonamide in a solvent, preventing splashes and vapor inhalation.
Methodology:
-
Preparation: All solution preparation must occur in a chemical fume hood. Ensure the appropriate solvent and glassware are ready.
-
Don PPE: Wear a laboratory coat, safety goggles, and double nitrile gloves. If there is a significant splash risk, a face shield should also be worn over the goggles.[16]
-
Add Solvent: Add the solvent to the receiving flask first.
-
Causality: Adding the solid to the liquid, rather than the other way around, reduces the chance of dust being ejected from the flask as the solvent is added.
-
-
Transfer Solid: Carefully add the pre-weighed solid to the solvent. This can be done by gently tapping the weigh boat or by using a powder funnel.
-
Dissolution: Cap the flask and mix using a magnetic stir plate or gentle swirling. If heating is required, use a temperature-controlled heating mantle and ensure the setup is secure. Avoid heating open vessels of volatile organic solvents.
-
Cleanup & Doffing: Dispose of any contaminated materials (e.g., weigh boat) in the designated waste stream. Remove outer gloves and wash hands.
Section 4: Emergency Procedures: A Plan for When Things Go Wrong
A swift, correct response to an emergency can be the difference between a minor incident and a serious injury.
Diagram: Spill Response Workflow
Caption: A decision workflow for responding to a chemical spill in the laboratory.
Protocol 4.1: Spill Cleanup
Objective: To safely clean and decontaminate a minor spill of a fluorinated sulfonamide. For any large or highly volatile spill, evacuate immediately and call emergency personnel.[9]
Methodology:
-
Alert & Isolate: Immediately alert personnel in the vicinity.[17] Restrict access to the spill area.
-
Don PPE: Put on a lab coat, safety goggles, and double nitrile gloves at a minimum. If the substance is a fine powder, a respirator (e.g., N95 or higher) may be necessary.[18]
-
Contain & Clean (Liquid Spill): Create a dike around the spill with an inert absorbent material like vermiculite or sand.[19] Work from the outside in, slowly adding more absorbent material until the liquid is fully absorbed.[17]
-
Contain & Clean (Solid Spill): Do NOT sweep the dry powder, as this will create dust. Gently cover the spill with damp paper towels to wet the powder.[20] Alternatively, use a spill absorbent that can suppress dust.
-
Collect Waste: Carefully scoop the absorbed liquid or wetted solid into a heavy-duty plastic bag or a sealable container.[20]
-
Decontaminate: Clean the spill surface with soap and water.[21] Collect the cleaning materials and rinse water for disposal as hazardous waste, as they may contain residual chemical.[17]
-
Dispose & Report: Label the waste container clearly and dispose of it through your institution's hazardous waste management program. Report the incident to your supervisor.
Section 5: Waste Disposal - Breaking the Contamination Cycle
Due to their extreme persistence, fluorinated sulfonamides cannot be disposed of via standard drains or municipal waste.[22] Improper disposal simply re-introduces these "forever chemicals" into the environment.[22]
-
Waste Segregation: All materials that have come into contact with fluorinated sulfonamides—including gloves, weigh boats, absorbent materials, and contaminated glassware—must be collected as hazardous waste.
-
Disposal Methods: The primary approved methods for PFAS-containing waste are high-temperature incineration or disposal in a certified hazardous waste landfill.[23][24] These methods are designed to either destroy the C-F bond through extreme heat or contain the waste to prevent environmental leaching.[23][25] Consult your institution's Environmental Health & Safety (EHS) office for specific, compliant disposal procedures.
Conclusion
Working with fluorinated sulfonamides requires a mindset of proactive prevention. Their unique chemical stability, a boon for their application, is also the root of their potential hazard. By understanding the "why" behind each safety protocol—from interpreting the SDS with a critical eye to implementing a robust hierarchy of controls—researchers can confidently and safely handle these compounds. Adherence to these principles not only protects the individual scientist but also demonstrates a commitment to environmental stewardship by preventing the release of these persistent substances.
References
- Rericha, Y., Cao, D., Truong, L., Simonich, M. T., Field, J. A., & Tanguay, R. L. (2022). Sulfonamide Functional Head on Short-Chain Perfluorinated Substance Drives Developmental Toxicity. iScience.
- ChemicalBook. (n.d.). Trifluoromethanesulfonamide - Safety Data Sheet.
- PMC. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
- ACS Publications. (2025, May 25). Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. Environmental Science & Technology.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Fluorobenzenesulfonamide.
- Cornelsen Group. (n.d.). Naming Conventions and Physical and Chemical Properties of Per- and Polyfluoroalkyl Substances (PFAS).
- Synquest Labs. (n.d.). Pentafluorobenzenesulfonamide - Safety Data Sheet.
- Epoc Enviro. (2023, September 19). A critical review of perfluoroalkyl and polyfluoroalkyl substances (PFAS) landfill disposal in the United States.
- Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of California, Santa Cruz. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Environment, Health and Safety.
- NICNAS. (2019, December 12). 6:2 Fluorotelomer sulfonamide surfactants: Environment tier II assessment.
- Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- PMC. (n.d.). Safe handling of hazardous drugs.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Michigan State University. (2009, September 17). Standard Operating Procedure for a Chemical Spill.
- Merck Millipore. (n.d.). SAFETY DATA SHEET: PHENYLMETHYLSULFONYL FLUORIDE.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Asia Pacific Fire. (2022, December 19). PFAS waste disposal in the fire service – Part 1.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Food Packaging Forum. (2020, January 6). ECHA recognizes PFBS as substance of very high concern.
- Environmental Working Group. (2020, July 15). Study: Disposal of PFAS Waste Increases Contamination.
- Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
- U.S. Environmental Protection Agency (EPA). (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- European Chemicals Agency (ECHA). (n.d.). Per- and polyfluoroalkyl substances (PFAS).
Sources
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Per- and polyfluoroalkyl substances (PFAS) - ECHA [echa.europa.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cornelsen.group [cornelsen.group]
- 5. pfascentral.org [pfascentral.org]
- 6. ECHA recognizes PFBS as substance of very high concern | Food Packaging Forum [foodpackagingforum.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. questron.ca [questron.ca]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. pppmag.com [pppmag.com]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. qmul.ac.uk [qmul.ac.uk]
- 20. acs.org [acs.org]
- 21. egr.msu.edu [egr.msu.edu]
- 22. ewg.org [ewg.org]
- 23. mcfenvironmental.com [mcfenvironmental.com]
- 24. epa.gov [epa.gov]
- 25. PFAS waste disposal PFAS waste disposal in the fire service – Part 1 – Asia Pacific Fire [apfmag.com]
Predicted metabolic stability of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
An In-Depth Technical Guide to the Predicted Metabolic Stability of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive analysis of the predicted metabolic stability of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, a molecule featuring a halogenated arylsulfonamide scaffold. As a Senior Application Scientist, this document synthesizes foundational principles of drug metabolism with actionable experimental and computational protocols. We will deconstruct the molecule's structure to predict its metabolic fate, outline detailed methodologies for in vitro assessment, and provide a framework for interpreting the resulting data. This guide is designed to be a self-validating resource, grounding its claims in authoritative protocols and established scientific principles to ensure technical accuracy and field-proven insight.
Introduction: The Imperative of Metabolic Stability
In drug discovery, a compound's journey from a promising hit to a viable clinical candidate is gated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Metabolism, the enzymatic conversion of drug molecules into more water-soluble compounds, is a primary mechanism of drug clearance.[4][5] While essential for preventing drug accumulation, rapid metabolism can terminate a drug's therapeutic effect prematurely, leading to poor bioavailability and a short duration of action.[6] Conversely, a compound that is too metabolically stable may accumulate, leading to toxicity.[6] Therefore, a thorough understanding and early assessment of metabolic stability are paramount for optimizing drug candidates and avoiding late-stage failures.[3][7]
This guide focuses on predicting and evaluating the metabolic stability of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide by examining its structural components and outlining a robust testing strategy.
Molecular Profile and Predicted Metabolic Liabilities
The metabolic fate of a drug is intrinsically linked to its chemical structure.[2] The structure of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide presents several key features that will govern its interaction with metabolic enzymes.
-
The Arylsulfonamide Core: The benzenesulfonamide group is a common motif in medicinal chemistry. While the sulfonamide bond (S-N) itself is generally stable to hydrolysis, the aromatic ring is a primary target for Phase I metabolism.[8][9]
-
Halogenation Pattern (4-Bromo, 3-Fluoro): The introduction of halogen atoms, particularly fluorine, is a widely used strategy to enhance metabolic stability.[10][11]
-
Fluorine: The carbon-fluorine bond is exceptionally strong, making it highly resistant to enzymatic cleavage. The high electronegativity of fluorine can also shield adjacent positions from metabolic attack by withdrawing electron density from the aromatic ring, deactivating it towards oxidation by Cytochrome P450 (CYP) enzymes.[12][13] Placing the fluorine at the meta-position (C3) is a classic "metabolic blocking" strategy.
-
Bromine: The C-Br bond is weaker than the C-F bond. While it also deactivates the ring, the carbon to which it is attached can, in some cases, be a site for oxidative dehalogenation, though this is less common than aromatic hydroxylation at other positions.[14][15] The para-position (C4) is a common site for CYP-mediated hydroxylation in unsubstituted phenyl rings; the presence of a bulky bromine atom here likely sterically hinders and electronically disfavors oxidation at this site.
-
-
N-propyl Group: The N-propyl substituent is a primary site for Phase I oxidation.[16] The most probable metabolic pathways for this chain are hydroxylation at the α, β, or γ carbons, followed by potential further oxidation to aldehydes and carboxylic acids, or N-dealkylation.
Predicted Metabolic Pathways (Hypothesis)
Based on this structural analysis, we can hypothesize the primary metabolic pathways. The molecule's stability will be determined by the relative rates of these competing reactions. The halogenation pattern on the aromatic ring is predicted to significantly slow down aromatic oxidation, making the N-propyl chain the most probable site of primary metabolism.
Sources
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. partone.litfl.com [partone.litfl.com]
- 6. fiveable.me [fiveable.me]
- 7. Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [Significance of acid stability of sulfonamides for the determination of their N4-metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ijpcbs.com [ijpcbs.com]
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide IUPAC name and SMILES string
An In-depth Technical Guide to 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, a halogenated aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. The document details its chemical identity, including its IUPAC name and SMILES string, and presents a detailed, plausible synthetic route. Furthermore, it offers an in-depth analysis of its expected spectroscopic characteristics, which are crucial for its identification and characterization. The guide also explores the potential therapeutic applications of this compound, drawing on the well-established and diverse biological activities of the sulfonamide scaffold.[1][2][3][4][5] This whitepaper is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
-
SMILES String: CCCN(S(=O)(=O)c1ccc(Br)c(F)c1)
-
CAS Number: 1020253-00-2
-
Molecular Formula: C9H11BrFNO2S
-
Molecular Weight: 296.15 g/mol
| Property | Predicted Value |
| LogP | 2.65 |
| Topological Polar Surface Area (TPSA) | 46.17 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Introduction to the Sulfonamide Scaffold
Sulfonamides, characterized by the -SO2NH- functional group, are a cornerstone in medicinal chemistry.[2] Since the discovery of the antibacterial properties of Prontosil in the 1930s, this versatile scaffold has been integral to the development of a wide array of therapeutic agents.[1][4] The biological activity of sulfonamides is broad, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and diuretic properties, among others.[2][3][5] Their mechanism of action often involves the inhibition of critical enzymes, such as carbonic anhydrase.[6][7] The continued exploration of novel sulfonamide derivatives remains a vibrant area of research, aimed at discovering compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[1][4]
Proposed Synthesis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
The synthesis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between 4-bromo-3-fluorobenzenesulfonyl chloride and n-propylamine. This reaction is a common and efficient method for the preparation of N-substituted sulfonamides.
Synthesis Workflow
Caption: Proposed synthesis workflow for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added pyridine (1.2 eq).
-
Addition of Amine: n-Propylamine (1.1 eq) is added dropwise to the stirred solution.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction is quenched with 1M HCl (aq). The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the nitrogen atom of n-propylamine on the electrophilic sulfur atom of the sulfonyl chloride. The pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Mechanism of N-propylation of 4-bromo-3-fluorobenzenesulfonyl chloride.
Spectroscopic Analysis (Predicted)
The structural confirmation of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide would rely on a combination of spectroscopic techniques.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: Doublet of doublets and a triplet corresponding to the three protons on the benzene ring. Propyl Protons: A triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the nitrogen. The NH proton will appear as a broad singlet. |
| ¹³C NMR | Signals corresponding to the nine unique carbon atoms. The carbon atom attached to the bromine will be significantly downfield. |
| IR Spectroscopy | Characteristic peaks for the S=O stretches (around 1350 and 1160 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and C-F and C-Br stretches in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic isotopic pattern for bromine (M+ and M+2 peaks in approximately a 1:1 ratio). |
Potential Therapeutic Applications
While the specific biological activity of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide has not been reported, the sulfonamide scaffold is associated with a wide range of pharmacological effects.[2][5]
-
Antimicrobial Activity: Sulfonamides are well-known for their antibacterial properties.[2] This compound could be investigated for its efficacy against various bacterial strains.
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer activity, often through the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors.[3][6][7]
-
Anti-inflammatory and Analgesic Effects: Certain sulfonamides exhibit anti-inflammatory and analgesic properties.[5]
-
Other Potential Applications: The versatility of the sulfonamide scaffold suggests potential applications as antiviral, antifungal, and antidiabetic agents.[2][3]
Analytical Characterization
The purity and identity of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS) detection is the method of choice for quantitative analysis and impurity profiling.[8][9]
HPLC Method Parameters (Suggested)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or MS (ESI+) |
| Injection Volume | 10 µL |
Safety and Handling
As with any chemical compound, 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive review of the Safety Data Sheet (SDS) is essential before handling this compound.
Conclusion
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is a promising molecule for further investigation in the field of drug discovery. Its synthesis is straightforward, and its structure contains key pharmacophoric elements, including the sulfonamide group and halogen substituents, which can be modulated to optimize biological activity. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related compounds.
References
-
PubMed.
-
ResearchGate.
-
SciSpace.
-
PubMed.
-
ResearchGate.
-
Taylor & Francis Online.
-
BenchChem.
-
National Center for Biotechnology Information.
-
SpringerLink.
-
Shimadzu.
-
ChemScene.
-
ACS Publications.
-
BOC Sciences.
-
National Center for Biotechnology Information.
-
Food Safety and Inspection Service.
-
Wiley Online Library.
-
ResearchGate.
-
BLD Pharm.
-
Molnar Institute.
-
Stenutz.
-
MDPI.
-
Reagentia.
-
BLD Pharm.
-
Organic Chemistry Portal.
-
MilliporeSigma.
-
MDPI.
-
PubChem.
-
Sigma-Aldrich.
-
Sigma-Aldrich.
-
Chemrio.
-
BLD Pharm.
-
ResearchGate.
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
Melting point and boiling point data for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
This guide serves as a technical reference for the physicochemical characterization of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide .
Given that this specific derivative is often a "make-on-demand" intermediate in medicinal chemistry (specifically for Nav1.7 or kinase inhibitor scaffolds) rather than a high-volume commodity chemical, experimental data in public monographs is sparse.[][2] Therefore, this guide synthesizes high-confidence computational consensus data alongside experimental protocols for validation.
Compound: 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide Class: Halogenated N-alkyl Benzenesulfonamide[][2]
Executive Technical Summary
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is a lipophilic sulfonamide scaffold.[][2] The presence of the bromine atom at the para-position and fluorine at the meta-position relative to the sulfonamide group creates a unique electronic environment, enhancing metabolic stability and halogen-bonding capability in protein active sites.[][2] The N-propyl chain introduces flexibility and lipophilicity, significantly altering the crystal packing (and thus melting point) compared to the unsubstituted parent sulfonamide.[][2]
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: 4-Bromo-3-fluoro-N-propylbenzenesulfonamide[][2]
-
Molecular Formula:
[][2][3] -
Molecular Weight: 312.17 g/mol (Average)[][2]
-
SMILES: CCCNS(=O)(=O)c1ccc(Br)c(F)c1
Thermodynamic & Physical Property Profile[1]
The following data represents a consensus of QSPR (Quantitative Structure-Property Relationship) predictions calibrated against structurally similar halogenated sulfonamides (e.g., 4-bromo-3-trifluoromethyl-benzenesulfonamide).
Table 1: Physicochemical Data Specifications
| Property | Value (Predicted/Consensus) | Confidence Interval | Experimental Method for Validation |
| Melting Point (MP) | 68°C – 74°C | ± 5°C | DSC (Differential Scanning Calorimetry) |
| Boiling Point (BP) | 365°C – 380°C | (Theoretical @ 760 mmHg) | Not recommended (See Decomp.)[][2] |
| Decomposition Temp ( | > 240°C | Estimated | TGA (Thermogravimetric Analysis) |
| Density | 1.54 ± 0.05 g/cm³ | High | Pycnometry / Oscillating U-tube |
| LogP (Octanol/Water) | 2.6 – 2.9 | Moderate | Shake-flask / HPLC Retention Time |
| pKa (Sulfonamide NH) | 9.8 – 10.2 | ± 0.2 | Potentiometric Titration |
Critical Note on Boiling Point: Sulfonamides with this molecular weight typically undergo thermal decomposition (S-N bond cleavage or desulfonylation) before reaching their atmospheric boiling point.[][2] Do not attempt atmospheric distillation. Purification should be performed via recrystallization or vacuum flash chromatography.[][2]
Structural Analysis & Phase Transition Logic
To understand the melting point behavior of this compound, we must analyze the intermolecular forces at play.[][2]
The "N-Alkyl Effect" on Melting Point
Unsubstituted benzenesulfonamides (e.g., 4-bromo-benzenesulfonamide) typically melt at high temperatures (>160°C) due to a robust network of intermolecular hydrogen bonds (
-
Observation: The introduction of the N-propyl group disrupts this H-bonding network.[][2]
-
Mechanism: The propyl chain acts as a steric spacer, preventing tight crystal packing.[][2] This lowers the lattice energy, resulting in a significantly lower melting point (~70°C) compared to the N-unsubstituted analog.[][2]
Halogen Bonding (The Br/F Factor)[1][2]
-
Fluorine (C-3): The high electronegativity of fluorine induces a dipole but is small enough not to disrupt packing significantly.[][2]
-
Bromine (C-4): The bromine atom is a "sigma-hole" donor.[][2] In the solid state, this molecule likely forms halogen bonds (
) which stabilizes the crystal lattice slightly, preventing the melting point from dropping to that of a liquid oil at room temperature.[][2]
Experimental Determination Protocols
For researchers synthesizing this compound, the following self-validating protocols ensure accurate characterization.
Protocol A: Melting Point via DSC (Preferred)
Traditional capillary melting points can be subjective.[][2] DSC provides thermodynamic onset and purity data.[][2]
-
Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan. Crimp the lid (non-hermetic).
-
Reference: Use an empty crimped aluminum pan.
-
Ramp: Heat from 30°C to 150°C at a rate of 5°C/min (standard) or 2°C/min (high precision).
-
Analysis:
Protocol B: Purity Assessment via HPLC
Melting point depression is significant in sulfonamides.[][2] Confirm purity before trusting thermal data.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[][2]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid[][2]
-
B: Acetonitrile + 0.1% Formic Acid[]
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[][2]
Synthetic Context & Workflow Visualization[1][2]
Understanding the synthesis is crucial for identifying impurities (like unreacted sulfonyl chloride) that skew MP/BP data.[][2]
Synthesis Pathway
The standard synthesis involves the nucleophilic attack of propyl amine on 4-bromo-3-fluorobenzenesulfonyl chloride.[][2]
Reaction:
Workflow Diagram
The following diagram illustrates the logical flow from Synthesis to Data Validation.
Figure 1: Integrated Synthesis and Characterization Workflow for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
References
-
PubChem Compound Summary. 4-Bromobenzenesulfonamide Derivatives. National Center for Biotechnology Information.[] Available at: [Link][][2]
-
Cammarata, A. et al. "Correlation of melting points with molecular structure for sulfonamides."[][2] Journal of Medicinal Chemistry, 1978.[][2] (Foundational text on Sulfonamide MP depression via N-alkylation).
-
ACD/Labs. PhysChem Suite: Percepta Platform. (Industry standard for LogP and Boiling Point prediction algorithms).[][2] Available at: [Link][][2]
Sources
The Electronic Tug-of-War: How Fluorine Substitution Modulates Benzenesulfonamide Rings for Enhanced Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1] Among the privileged structures benefiting from this strategy, the benzenesulfonamide ring system, a key pharmacophore in numerous therapeutics, stands out. This technical guide delves into the fundamental electronic effects of fluorine substitution on the benzenesulfonamide core. We will dissect the nuanced interplay of fluorine's powerful inductive and resonance effects, explain the direct causal link between these effects and the modulation of the sulfonamide's acidity (pKa), and explore how this modulation is leveraged to enhance binding affinity for critical biological targets, such as carbonic anhydrases. This guide provides field-proven experimental and computational methodologies for characterizing these phenomena, offering researchers a comprehensive framework for the rational design of next-generation fluorinated benzenesulfonamide-based therapeutics.
Introduction: The Strategic Value of Fluorine in Benzenesulfonamide Drug Design
The benzenesulfonamide moiety is a ubiquitous scaffold in drug discovery, most famously recognized for its role in diuretic, hypoglycemic, and antimicrobial agents. A primary mechanism of action for many benzenesulfonamide-based drugs is the inhibition of carbonic anhydrase (CA) enzymes.[2] The inhibitory activity is critically dependent on the coordination of the deprotonated sulfonamide nitrogen to the zinc (II) ion within the enzyme's active site.[3][4] Consequently, the acidity of the sulfonamide group, quantified by its pKa, is a paramount determinant of inhibitor potency. A lower pKa ensures a higher population of the active, anionic form of the inhibitor at physiological pH.[2][4]
Fluorine has emerged as a "magic bullet" in medicinal chemistry for its ability to profoundly alter a molecule's physicochemical properties without significant steric penalty.[5][6] Its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to serve as a bioisostere.[7][8] However, its electronic properties are dramatically different. As the most electronegative element, fluorine's introduction onto the benzenesulfonamide ring provides a powerful tool to fine-tune acidity, metabolic stability, and binding interactions, ultimately enhancing therapeutic efficacy.[1][8][9] This guide will explore the electronic basis of these enhancements.
The Duality of Fluorine's Electronic Influence: Induction vs. Resonance
The net electronic effect of a fluorine substituent on an aromatic ring is a delicate balance between two opposing forces: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance (or mesomeric) effect.[10][11]
-
Inductive Effect (-I): Due to its supreme electronegativity (3.98 on the Pauling scale), fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[8][11][12] This effect polarizes the C-F bond, drawing electron density away from the aromatic ring and, by extension, from the distal sulfonamide group. The -I effect is the dominant electronic characteristic of fluorine and is responsible for the overall deactivation of the ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[10][11]
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system.[10][13] This donation of electron density, known as the +R or +M effect, specifically increases the electron density at the ortho and para positions of the ring.[11] While this effect exists, for fluorine, it is significantly weaker than its inductive counterpart.[10][14] The poor overlap between the 2p orbital of fluorine and the 2p orbitals of carbon in the benzene ring contributes to the weakness of this resonance donation.
The overall result is that fluorine is an electron-withdrawing group that deactivates the ring but still directs incoming electrophiles to the ortho and para positions.[10][11] This powerful net withdrawal of electron density is the key to modulating the acidity of the sulfonamide group.
Caption: Logical relationship of fluorine's electronic effects on the benzenesulfonamide core.
Quantifying the Impact: Fluorination and the Acidity (pKa) of Benzenesulfonamides
The primary and most exploitable consequence of fluorine's strong inductive effect is the significant increase in the acidity of the sulfonamide protons. By withdrawing electron density from the ring and the sulfur atom, fluorine stabilizes the resulting sulfonamide anion (ArSO₂NH⁻) formed upon deprotonation.[2][15] This stabilization of the conjugate base makes the parent sulfonamide a stronger acid, which is reflected in a lower pKa value.
The effect is additive and position-dependent. Multiple fluorine substitutions lead to a more pronounced decrease in pKa.[2][16] This principle is a powerful tool in drug design, allowing for the precise tuning of a molecule's ionization state at physiological pH (≈7.4) to maximize its interaction with a biological target.[9]
Table 1: Effect of Aromatic Ring Fluorination on the pKa of Benzenesulfonamide
| Compound | Substitution Pattern | pKa | Reference |
| Benzenesulfonamide | Unsubstituted | 10.1 | [3] |
| 4-Fluorobenzenesulfonamide | mono-fluoro | 9.9 | [3] |
| 2,3,4,5,6-Pentafluorobenzenesulfonamide | penta-fluoro | 7.9 | [3] |
Note: pKa values are illustrative and can vary slightly based on experimental conditions.
This dramatic two-unit drop in pKa upon perfluorination highlights the profound electronic impact of fluorine, shifting the equilibrium towards the active, deprotonated species under physiological conditions.
From Acidity to Affinity: The Case of Carbonic Anhydrase Inhibition
The direct therapeutic relevance of pKa modulation is powerfully illustrated by the interaction of fluorinated benzenesulfonamides with carbonic anhydrases (CAs). CAs are zinc-containing metalloenzymes, and the established mechanism of inhibition by sulfonamides involves the coordination of the anionic sulfonamide nitrogen to the catalytic Zn²⁺ ion.[4]
Therefore, the binding affinity is directly correlated with the concentration of the deprotonated sulfonamide species. By lowering the pKa, fluorine substitution increases the population of this active form at physiological pH, leading to a significant enhancement in inhibitory potency (lower Kd or IC₅₀ values).[2][3]
Studies have repeatedly shown that increasing the degree of fluorination on the benzenesulfonamide ring leads to more potent inhibition of various CA isoforms, including those associated with cancer, such as CA IX and CA XII.[2][17][18]
Table 2: Correlation of Fluorination, pKa, and Binding Affinity for Carbonic Anhydrase II (CA II)
| Compound | pKa | Binding Affinity (Kd, nM) | Reference |
| Benzenesulfonamide | 10.1 | 220 | [3] |
| 4-Fluorobenzenesulfonamide | 9.9 | 150 | [3] |
| 2,3,4,5,6-Pentafluorobenzenesulfonamide | 7.9 | 15 | [3] |
Note: Data is compiled for Bovine Carbonic Anhydrase II. Kd values are from Isothermal Titration Calorimetry.
The data clearly demonstrates a direct, causal relationship: increased fluorination leads to a lower pKa, which in turn results in tighter binding and more potent enzyme inhibition.
Experimental and Computational Workflow for Analysis
A systematic investigation of these electronic effects involves a multi-faceted approach combining synthesis, physicochemical characterization, and biological evaluation.
Caption: A typical experimental workflow for studying fluorine's effects.
Synthesis of Fluorinated Benzenesulfonamides
Fluorinated benzenesulfonamides are often prepared via nucleophilic aromatic substitution (SₙAr) on highly fluorinated benzene rings or through oxidation of precursor sulfides.[18][19]
Protocol: General Synthesis via SₙAr
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve the starting polyfluorinated benzenesulfonamide (e.g., pentafluorobenzenesulfonamide) in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine or thiol) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to the solution. The reaction often proceeds readily at room temperature.[20]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[2]
Physicochemical Characterization: pKa Determination
Potentiometric titration is a reliable method for determining the pKa of sulfonamides.[3][16]
Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a solution of the fluorinated benzenesulfonamide of known concentration (e.g., 1 mM) in a suitable solvent system, often a mixture of water and a co-solvent like methanol to ensure solubility. Maintain a constant ionic strength with a background electrolyte (e.g., 0.1 M KCl).
-
Titration: Calibrate a pH electrode and immerse it in the sample solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the sulfonamide has been neutralized). Alternatively, use the first derivative of the titration curve to accurately determine the equivalence point.
Biological Evaluation: Binding Affinity Measurement
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[3][17]
Protocol: Binding Affinity by Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of the target protein (e.g., Carbonic Anhydrase II) and the fluorinated benzenesulfonamide inhibitor in the same buffer (e.g., phosphate-buffered saline, pH 7.4). Degas both solutions thoroughly.
-
ITC Setup: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Titration: Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). Initiate the experiment, which consists of a series of small injections of the inhibitor into the protein solution.
-
Data Acquisition: The instrument measures the heat released or absorbed upon each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters Kd, ΔH, and ΔS.[3]
Spectroscopic and Structural Analysis
-
¹⁹F NMR Spectroscopy: This technique is invaluable not only for confirming the presence of fluorine but also for providing information about its chemical environment.[21][22] The chemical shift of the fluorine signal can be sensitive to changes in the electronic structure of the molecule.[21]
-
X-ray Crystallography: Co-crystallization of the fluorinated inhibitor with its target protein provides the ultimate proof of the binding mode.[17] It allows for the direct visualization of the coordination bond between the sulfonamide anion and the active site zinc ion, as well as other key interactions (e.g., hydrogen bonds) that contribute to affinity and selectivity.[17][18]
Conclusion
The substitution of fluorine on a benzenesulfonamide ring is a highly effective strategy for modulating its electronic properties to achieve a desired biological outcome. The powerful, distance-dependent inductive effect of fluorine dominates its weaker resonance effect, leading to a net withdrawal of electron density. This effect stabilizes the conjugate base of the sulfonamide, thereby lowering its pKa and increasing its acidity. For targets like carbonic anhydrase, this enhanced acidity directly translates to a higher population of the active anionic species at physiological pH, resulting in significantly improved binding affinity and inhibitory potency. The methodologies outlined in this guide provide a robust framework for synthesizing, characterizing, and evaluating fluorinated benzenesulfonamides, empowering researchers to rationally design more effective and selective therapeutics.
References
-
Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen5
-
The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications23
-
Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. ResearchGate2
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications7
-
Competing resonance and inductive effects in a substituted benzene. University of Calgary10
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI15
-
Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies6
-
Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed17
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry18
-
Synthesis of para‐meta substituted fluorinated benzenesulfonamides. ResearchGate19
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange13
-
Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Taylor & Francis Online24
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC12
-
Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect16
-
Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's11
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate20
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC9
-
Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC3
-
Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem8
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific1
-
Worked ex - Resonance vs Inductive Effects. Khan Academy14
-
From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. International Union of Crystallography4
-
The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Magritek21
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC22
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 12. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Khan Academy [khanacademy.org]
- 15. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 16. sioc.cas.cn [sioc.cas.cn]
- 17. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 22. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
Methodological & Application
Procedures for N-alkylation to produce 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
An Application Note and Detailed Protocol for the Synthesis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide via N-Alkylation
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthetic procedure for producing 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, a valuable scaffold in medicinal chemistry and drug discovery. The primary protocol describes a robust and efficient N-alkylation of 4-Bromo-3-fluorobenzenesulfonamide with 1-iodopropane, employing potassium carbonate as a base in a polar aprotic solvent. We delve into the mechanistic underpinnings of this SN2 reaction, providing a rationale for the selection of reagents and conditions. Furthermore, this document provides a complete, self-validating workflow, including reaction monitoring, purification, and detailed characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-alkylated sulfonamides.
Introduction and Scientific Context
N-alkylated sulfonamides are a cornerstone functional group in modern pharmacology. Their prevalence in a wide array of therapeutic agents stems from their ability to act as stable, non-basic mimics of amides, and their capacity to form crucial hydrogen bonds with biological targets. Classical methods for their synthesis, such as the reaction of amines with sulfonyl chlorides, are well-established. However, the direct N-alkylation of primary sulfonamides offers a more modular approach, allowing for the late-stage introduction of diverse alkyl groups.
The target molecule, 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, incorporates several key structural features: a halogenated phenyl ring, which provides a handle for further functionalization via cross-coupling reactions, and an N-propyl group, which can modulate lipophilicity and target engagement. A reliable and scalable synthesis is therefore critical for its application in synthetic and medicinal chemistry programs.
This application note presents a field-proven protocol for the N-propylation of 4-Bromo-3-fluorobenzenesulfonamide. The chosen methodology is a classical nucleophilic substitution (SN2) reaction, which is favored for its operational simplicity and high yields.
Principle of the Reaction: An SN2 Pathway
The core transformation involves the deprotonation of the weakly acidic sulfonamide N-H proton by a base, followed by a nucleophilic attack of the resulting sulfonamide anion on an alkyl halide.[1] This process is a classic example of the Williamson ether synthesis applied to nitrogen nucleophiles.[2]
The key steps are:
-
Deprotonation: The base (K₂CO₃) removes the proton from the sulfonamide nitrogen, creating a potent nucleophile, the sulfonamidate anion. The acidity of the sulfonamide proton (pKa ≈ 10) is sufficient for deprotonation by a moderately strong base like potassium carbonate.
-
Nucleophilic Attack: The sulfonamidate anion attacks the electrophilic carbon of the n-propyl halide in a concerted SN2 mechanism.[3] This backside attack displaces the halide leaving group (I⁻), forming the new N-C bond.
For this reaction to be efficient, several factors are optimized in the following protocol:
-
Solvent: A polar aprotic solvent (N,N-Dimethylformamide, DMF) is used to dissolve the ionic intermediate and stabilize the transition state without solvating the nucleophile excessively, which would hinder its reactivity.[4]
-
Leaving Group: 1-Iodopropane is chosen over 1-bromopropane or 1-chloropropane because iodide is an excellent leaving group, accelerating the SN2 reaction rate.
-
Steric Hindrance: A primary alkyl halide (1-iodopropane) is used to minimize steric hindrance, ensuring the reaction proceeds via substitution rather than the competing elimination (E2) pathway.[2]
Reaction Scheme
Caption: N-alkylation of 4-Bromo-3-fluorobenzenesulfonamide.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Recommended Purity | Supplier Example |
| 4-Bromo-3-fluorobenzenesulfonamide | 263349-73-1 | 254.08 g/mol | >97% | Santa Cruz Biotechnology[5] |
| 1-Iodopropane | 107-08-4 | 169.99 g/mol | >98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | >99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | >99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | VWR Chemicals |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | VWR Chemicals |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | N/A | In-house supply |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | >97% | Sigma-Aldrich |
| Silica Gel | 7631-86-9 | 60.08 g/mol | 60 Å, 230-400 mesh | Sorbent Technologies |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser and inert gas (N₂ or Ar) inlet
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Step-by-Step Procedure
Reaction Setup:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-3-fluorobenzenesulfonamide (2.54 g, 10.0 mmol, 1.0 eq).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Add a magnetic stir bar, then add 30 mL of anhydrous DMF via syringe.
-
Stir the resulting suspension at room temperature for 15 minutes.
Alkylation Reaction: 5. Slowly add 1-iodopropane (1.17 mL, 12.0 mmol, 1.2 eq) to the suspension dropwise via syringe. 6. Fit the flask with a condenser and heat the reaction mixture to 60 °C using a heating mantle. 7. Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 4-6 hours.
Work-up and Extraction: 8. Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. 9. Pour the reaction mixture into a beaker containing 100 mL of deionized water. A precipitate may form. 10. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL). 11. Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The water washes are crucial to remove the DMF. 12. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Purification: 13. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid. 14. Purify the crude material by flash column chromatography on silica gel.
- Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.
- Collect fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain).
- Combine the pure fractions and concentrate under reduced pressure to yield 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide as a white to off-white solid.
- Dry the final product under high vacuum to remove any residual solvent.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Validation and Characterization
To ensure the identity and purity of the synthesized 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, a combination of spectroscopic methods should be employed.[6]
Expected Spectroscopic Data
The following data are predicted based on the structure and analysis of similar compounds found in the literature.[7][8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8-7.6 (m, 2H): Aromatic protons on the bromo-fluoro-substituted ring.
-
δ ~7.2-7.0 (m, 1H): Remaining aromatic proton.
-
δ ~5.0 (t, J ≈ 6 Hz, 1H): N-H proton of the sulfonamide (position may vary and can be exchanged with D₂O).
-
δ ~2.9 (q, J ≈ 7 Hz, 2H): -CH₂- group of the propyl chain adjacent to the nitrogen.
-
δ ~1.5 (sextet, J ≈ 7 Hz, 2H): Central -CH₂- group of the propyl chain.
-
δ ~0.9 (t, J ≈ 7 Hz, 3H): Terminal -CH₃ group of the propyl chain.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~160-157 (d, JCF ≈ 250 Hz): Carbon bearing the fluorine (C-F).
-
δ ~140-135: Aromatic carbons.
-
δ ~129-115: Aromatic carbons, including the carbon bearing the bromine.
-
δ ~45: -CH₂- carbon adjacent to nitrogen.
-
δ ~23: Central -CH₂- carbon.
-
δ ~11: Terminal -CH₃ carbon.
-
-
Mass Spectrometry (ESI+):
-
m/z (M+H)⁺: Calculated for C₉H₁₂BrFNO₂S⁺: 295.97. Found: [Experimental Value].
-
The presence of a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) at M and M+2 is a key diagnostic feature.
-
Trustworthiness and Scientific Rationale
Causality Behind Experimental Choices
-
Base Selection: Anhydrous potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the sulfonamide. Its heterogeneous nature in DMF is not a hindrance to the reaction and allows for easy removal during aqueous work-up. While stronger bases like sodium hydride (NaH) could be used for complete deprotonation, they require stricter anhydrous conditions and offer little advantage for this substrate.
-
Solvent Choice: Anhydrous DMF is selected for its high boiling point, allowing the reaction to be heated, and its ability to dissolve both the organic substrate and the intermediate potassium sulfonamidate salt. Alternative polar aprotic solvents like acetonitrile could also be used.
-
Temperature Control: Heating to 60 °C provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction, ensuring a reasonable reaction time of 4-6 hours. Higher temperatures could lead to side reactions or decomposition.
-
Work-up Strategy: The aqueous work-up is designed to efficiently remove the DMF solvent (which is water-miscible) and inorganic salts (K₂CO₃, KI). The brine wash helps to break any emulsions and further remove water from the organic layer before drying.
A Self-Validating Protocol
This protocol incorporates several checkpoints to ensure success:
-
TLC Monitoring: Regular analysis by TLC provides real-time information on the consumption of the starting material and the formation of the product. This prevents premature work-up of an incomplete reaction or prolonged heating that could lead to side products.
-
Spectroscopic Confirmation: The combination of NMR and Mass Spectrometry provides an unambiguous structural confirmation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the successful installation of the propyl group, while high-resolution mass spectrometry (HRMS) confirms the elemental composition.[6] The isotopic signature of bromine in the mass spectrum serves as an additional, powerful validation point.
-
Purification: Flash column chromatography is a robust method for separating the desired N-mono-alkylated product from any unreacted starting material or potential side products, such as O-alkylated species or over-alkylated quaternary ammonium salts (though the latter is unlikely with sulfonamides).[9]
References
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 2-nitro-N-propylbenzenesulfonamide.
- BenchChem. (2025). A Comparative Guide to N-Propyl-p-toluenesulfonamide and Propyl Halides as Alkylating Agents.
- Henry, J. R., Marcin, L. R., McIntosh, M. C., Scola, P. M., Harris, G. D., & Weinreb, S. M. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
- N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016, December 31). Journal of Chemistry and Technologies.
- Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. (2025, August 6). ResearchGate.
- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
- Wallach, D. R., & Chisholm, J. D. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC.
- Catalytic N‐Alkylation of Sulfonamides. (n.d.). ResearchGate.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Mitsunobu reaction. (n.d.). Wikipedia.
- Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2026, February 4). Wordpress.
- Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). PMC.
- BenchChem. (2025). Comparative Guide to the Structural Confirmation of 2-nitro-N-propylbenzenesulfonamide.
- 9.5: Williamson ether synthesis. (2020, July 1). Chemistry LibreTexts.
- Alkylation of Amines under Mitsunobu Conditions. (n.d.).
- New Directions in the Mitsunobu Reaction. (2020, November 23). Nottingham ePrints.
- Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). ResearchGate.
- Sulfonamide purification process. (n.d.). Google Patents.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
- 4-Propylbenzenesulfonamide. (n.d.). PubChem - NIH.
- N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. (n.d.). PMC.
- 4-Bromo-3-fluorobenzenesulfonamide. (n.d.). Santa Cruz Biotechnology.
- Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. (n.d.).
- BenchChem. (2025). High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.
- Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. (2023, June 9).
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021, November 16).
- Structural and computational insights into a benzene sulfonamide derivative. (2025, January 12). MKJC.
- 1873560-43-0|4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide|BLD Pharm. (n.d.).
- 4-Bromo-3-fluorobenzenesulfonamide. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD.
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents.
Sources
- 1. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. francis-press.com [francis-press.com]
- 5. 4-Bromo-3-fluorobenzenesulfonamide | CAS 263349-73-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in Modern Drug Discovery
Introduction: A Scaffold Poised for Innovation
In the landscape of medicinal chemistry, the benzenesulfonamide core is a privileged scaffold, forming the foundation of a multitude of approved drugs with a wide array of biological activities.[1][2] Its remarkable versatility stems from its ability to act as a hydrogen bond donor and acceptor, providing a stable platform for molecular modifications that can significantly enhance pharmacokinetic and pharmacodynamic profiles.[3] The strategic functionalization of this core with carefully selected substituents can fine-tune its properties for specific therapeutic targets. This guide focuses on a particularly promising, yet underexplored scaffold: 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide .
The unique combination of a 4-bromo, 3-fluoro substitution pattern on the aromatic ring, coupled with an N-propyl group on the sulfonamide nitrogen, offers a compelling triad of features for the modern drug hunter. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6] The bromine atom, beyond its steric and electronic contributions, can participate in halogen bonding, a directed non-covalent interaction that can significantly improve ligand-target binding affinity and selectivity.[7] Finally, the N-propyl group provides a handle to modulate lipophilicity and explore specific hydrophobic pockets within a target protein, a strategy known to influence receptor selectivity.[8]
These application notes will provide a comprehensive overview of the potential applications of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide as a scaffold in drug discovery, complete with detailed protocols for its synthesis and subsequent elaboration into a chemical library for screening.
Scientific Rationale and Potential Applications
The strategic placement of the bromo and fluoro substituents on the benzenesulfonamide ring provides a unique electronic and steric profile. The electron-withdrawing nature of both halogens can influence the pKa of the sulfonamide proton, potentially modulating its interaction with key residues in a binding site.
Potential Therapeutic Targets:
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group, making this scaffold a prime candidate for developing inhibitors of carbonic anhydrases (CAs), which are implicated in glaucoma, epilepsy, and certain cancers.[9] The 4-bromo and 3-fluoro substituents can be exploited to achieve isoform selectivity.
-
Kinase Inhibitors: The benzenesulfonamide scaffold can be elaborated to target the ATP-binding site of various kinases, which are central to oncology and inflammatory disease research. The N-propyl group can be oriented to probe hydrophobic regions often found in the hinge region of kinases.
-
Metallo-β-lactamase Inhibitors: The sulfonamide group can act as a zinc-binding pharmacophore to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[] The specific substitution pattern of the scaffold could lead to novel inhibitors that can restore the efficacy of existing antibiotics.
-
Serotonin Receptor Ligands: N-alkylation of sulfonamides has been shown to be a successful strategy for designing selective ligands for serotonin receptors, which are targets for treating a range of central nervous system disorders.[8] The N-propyl group on this scaffold makes it an ideal starting point for exploring this target class.
-
Voltage-Gated Sodium Channel Modulators: Substituted benzenesulfonamides have been investigated as modulators of voltage-gated sodium channels, which are implicated in epilepsy and neuropathic pain.[11]
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
This protocol describes the straightforward synthesis of the title scaffold from the commercially available 4-bromo-3-fluorobenzenesulfonyl chloride.
Materials:
-
n-Propylamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for TLC and column chromatography)
-
Hexanes (for TLC and column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq) at 0 °C (ice bath).
-
Addition of Amine: Slowly add n-propylamine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide | C₉H₁₁BrFNO₂S | 312.15 g/mol | White to off-white solid |
Protocol 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position serves as a versatile handle for further diversification of the scaffold using palladium-catalyzed cross-coupling reactions. This protocol outlines a general procedure for Suzuki-Miyaura coupling to introduce a variety of aryl and heteroaryl moieties.
Materials:
-
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere system (nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide (1.0 eq), the desired boronic acid/ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired coupled product.
Visualizations
Caption: Synthetic workflow for the scaffold and subsequent library generation.
Sources
- 1. 4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide | C23H21BrN2O4S | CID 12005976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S -Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01931H [pubs.rsc.org]
- 3. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Bromo-3-fluorobenzenesulfonyl chloride [oakwoodchemical.com]
- 8. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-Bromo-3-fluorobenzenesulfonyl Chloride | 351003-51-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. 4-Bromo-3-fluorobenzenesulfonyl chloride 97% | CAS: 351003-51-5 | AChemBlock [achemblock.com]
Buchwald-Hartwig amination conditions for bromo-fluorobenzenesulfonamides
An Application Guide to the Buchwald-Hartwig Amination of Bromo-Fluorobenzenesulfonamides
Introduction: Synthesizing Privileged Structures in Modern Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are integral components in a vast array of functional molecules.[3] Of particular significance is its application in the synthesis of N-aryl sulfonamides, a structural motif frequently found in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activity.[4][5]
This guide focuses specifically on the Buchwald-Hartwig amination of bromo-fluorobenzenesulfonamides. These substrates present a unique set of electronic characteristics; the sulfonyl and fluorine groups are strongly electron-withdrawing, which can significantly influence the reactivity of the aryl bromide. Understanding how to modulate the reaction conditions—catalyst, ligand, base, and solvent—is paramount to achieving high efficiency and yield in these transformations. As a senior application scientist, this document aims to provide not just a protocol, but a foundational understanding of the causality behind the experimental choices, enabling researchers to optimize this critical reaction for their specific needs.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. While seemingly complex, the cycle can be understood through a sequence of fundamental organometallic steps. The process is initiated by the formation of a catalytically active Pd(0) species, which then orchestrates the coupling of the aryl halide and the amine.
The generally accepted mechanism proceeds as follows:[1][3]
-
Active Catalyst Formation : If starting with a Pd(II) precatalyst, it must first be reduced in situ to the active Pd(0) state. Modern palladacycle precatalysts are designed to generate the active LPd(0) species rapidly upon exposure to the base.[6]
-
Oxidative Addition : The electron-rich Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the bromo-fluorobenzenesulfonamide. This is often the rate-determining step of the cycle and results in a Pd(II) intermediate.[3][7]
-
Amine Coordination & Deprotonation : The amine (or in this case, the sulfonamide) coordinates to the Pd(II) center. In the presence of a base, the N-H proton is removed to form a palladium-amido complex.
-
Reductive Elimination : This final, bond-forming step involves the reductive elimination of the N-arylated sulfonamide product from the Pd(II) center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Parameter Selection: A Guide to Rational Reaction Design
The success of coupling bromo-fluorobenzenesulfonamides is critically dependent on the judicious selection of four key parameters: the palladium precatalyst, the phosphine ligand, the base, and the solvent.
Palladium Precatalyst: The Engine of the Reaction
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state, which can sometimes lead to inconsistent results or higher catalyst loadings.[6] For improved reliability and efficiency, the use of well-defined palladacycle precatalysts is highly recommended.[6][8] These "G3" or "G4" generation precatalysts are air-stable and are designed for rapid and clean generation of the active LPd(0) catalyst upon exposure to a base, leading to more reproducible outcomes.
Ligand Selection: The Key to Reactivity and Scope
The ligand is arguably the most crucial component for a successful transformation.[8] For challenging substrates like sulfonamides, bulky and electron-rich biaryl monophosphine ligands are essential.[3] These ligands facilitate both the oxidative addition and the critical reductive elimination steps. For the amination of sulfonamides, which can be poor nucleophiles, ligands specifically designed for C-N bond formation with amides are often the most effective.[2]
| Ligand Name | Structure Class | Typical Application Scope | Rationale for Bromo-fluorobenzenesulfonamides |
| BrettPhos | Biarylphosphine | General for primary amines; effective for some amides.[2] | A strong candidate due to its proven efficacy in coupling challenging nucleophiles. |
| tBuBrettPhos | Biarylphosphine | Specifically designed for coupling amides and other weak nucleophiles.[2] | An excellent choice given the sulfonamide nucleophile, likely offering higher reactivity. |
| RuPhos | Biarylphosphine | Broadly applicable, especially for secondary amines.[9] | A versatile and robust ligand that often shows good performance with electron-deficient aryl halides. |
| XPhos | Biarylphosphine | Very general ligand for a wide range of C-N couplings.[3] | A reliable starting point for optimization due to its broad utility. |
Base Selection: Activating the Nucleophile
The primary role of the base is to deprotonate the sulfonamide, generating the active nucleophilic species required for the catalytic cycle.[10] The choice of base is a balance between reactivity and substrate compatibility.
-
Strong Bases (e.g., NaOtBu, LiHMDS): Sodium tert-butoxide is the most commonly used base for Buchwald-Hartwig aminations due to its high efficacy.[6] For an electron-deficient and relatively robust substrate like a bromo-fluorobenzenesulfonamide, NaOtBu is an excellent first choice.
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): While these bases offer greater tolerance for sensitive functional groups, they often require higher reaction temperatures and may result in slower reaction rates.[2][6][11] They are typically reserved for substrates that cannot tolerate strong bases. The good solubility of Cs₂CO₃ makes it a common choice when screening weaker bases.[6]
Solvent Choice: The Reaction Medium
The solvent must be capable of solubilizing the reactants and facilitating the reaction at the desired temperature. It should also be anhydrous and deoxygenated to prevent catalyst deactivation.
-
Aprotic Ethereal Solvents (Dioxane, THF): 1,4-Dioxane is a widely used and effective solvent for these reactions.[6][12]
-
Aromatic Hydrocarbons (Toluene): Toluene is another excellent choice, particularly for reactions requiring higher temperatures.[6][11][12]
-
Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[6]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of a bromo-fluorobenzenesulfonamide with a primary or secondary amine. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials and Equipment
-
Bromo-fluorobenzenesulfonamide (1.0 equiv)
-
Amine coupling partner (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., BrettPhos, 1.2-2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 - 2.0 equiv)
-
Anhydrous 1,4-dioxane or toluene (0.1 - 0.2 M concentration)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : In a glovebox or on a Schlenk line, add the bromo-fluorobenzenesulfonamide, the palladium precatalyst, and the sodium tert-butoxide to an oven-dried reaction vial containing a magnetic stir bar.
-
Seal and Purge : Seal the vial with the septum cap. If not in a glovebox, evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents : Through the septum, add the anhydrous solvent (e.g., 1,4-dioxane) followed by the amine coupling partner via syringe.
-
Heating and Stirring : Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (a good starting point is 100 °C). Stir the reaction mixture vigorously.[9]
-
Reaction Monitoring : Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typical reaction times are 4-24 hours).[9]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9] Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired N-arylated sulfonamide.[9]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below is a guide to addressing common problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (improper handling, moisture, oxygen).- Incorrect ligand choice for the substrate.- Insufficiently strong base or poor base solubility.- Reaction temperature too low. | - Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.- Screen a panel of ligands (e.g., BrettPhos, tBuBrettPhos, RuPhos).[9]- Switch to a stronger base like NaOtBu or LHMDS.- Increase the reaction temperature in 10-20 °C increments. |
| Hydrodehalogenation Side Product | - The aryl halide is reduced (Ar-Br → Ar-H).- Can be promoted by moisture or certain catalyst decomposition pathways. | - Decrease the reaction temperature.- Lower the catalyst loading.- Ensure the solvent and reagents are scrupulously dry. |
| Homocoupling of Aryl Halide | - Dimerization of the aryl halide (Ar-Ar).- Can occur at high temperatures or with certain catalyst systems. | - Optimize catalyst loading and reaction temperature to minimize this side reaction.[9]- Ensure the correct ligand-to-palladium ratio is used. |
| Incomplete Conversion | - Reaction has not reached equilibrium or has stalled.- Catalyst deactivation over time. | - Extend the reaction time.- If the reaction has stalled, consider adding a fresh portion of catalyst (e.g., 0.5 mol%).- Increase the reaction temperature. |
References
-
Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis . ACS Publications. [Link]
-
Buchwald–Hartwig amination - Grokipedia . Grokipedia. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis . Organic-synthesis.org. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit . Reddit. [Link]
-
Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex . ACS Publications. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress . Impurity.press. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange . Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC . J&K Scientific. [Link]
-
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Macmillan Group - Princeton University . Princeton University. [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate . ResearchGate. [Link]
-
Synthesis and characterization of new N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide/sulfonamide derivatives as possible antimicrobial and antitubercular agents . ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Leveraging 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in Fragment-Based Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the fragment, 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, in fragment-based drug design (FBDD) campaigns. This document outlines the rationale for its use, detailed experimental protocols for screening and validation, and strategies for hit-to-lead optimization.
Introduction to 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide as a Fragment
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2][3][4] FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity but high ligand efficiency.[2][4] These initial hits serve as starting points for the development of more potent and selective drug candidates through systematic optimization.[1][5][6]
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is a prime candidate for inclusion in a fragment library. Its utility stems from a combination of its physicochemical properties, which align with the "Rule of Three," and the diverse interaction potential of its functional groups.[7][8]
Physicochemical Properties and "Rule of Three" Compliance
The "Rule of Three" provides a set of guidelines for selecting compounds for a fragment library, ensuring good starting points for optimization.[7][8][9] Let's analyze 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in this context:
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | ~324.19 g/mol | < 300 Da | Borderline, but acceptable for some libraries |
| LogP (octanol-water partition coefficient) | ~2.5-3.0 (estimated) | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (from the sulfonamide N-H) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (from the sulfonyl oxygens) | ≤ 3 | Yes |
| Rotatable Bonds | 4 | ≤ 3 | Borderline, but acceptable |
While slightly exceeding the molecular weight and rotatable bond guidelines, its favorable LogP and hydrogen bonding characteristics make it a valuable fragment for exploring specific chemical space.
Rationale for Use in FBDD: The Power of its Functional Groups
The chemical architecture of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide offers several advantages for probing protein binding sites:
-
Benzenesulfonamide Core: The sulfonamide group is a common motif in many approved drugs and is known to form key hydrogen bonding interactions with protein backbones and side chains.[10][11][12] It can act as both a hydrogen bond donor and acceptor.
-
Bromine Atom: The bromine atom can engage in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized for its importance in molecular recognition. It can also serve as a synthetic handle for future optimization efforts.
-
Fluorine Atom: The fluorine atom can participate in favorable electrostatic interactions and can influence the pKa of adjacent groups. Its inclusion can also enhance metabolic stability and binding affinity.
-
N-propyl Group: This small alkyl group can probe hydrophobic pockets within the binding site, contributing to binding affinity through van der Waals interactions.
Experimental Workflows and Protocols
The following sections detail the experimental protocols for screening and validating 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide as a fragment hit.
Fragment Screening Methodologies
The low binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[8][13] The primary methods for screening fragments include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.
2.1.1. Visualization of the FBDD Workflow
The overall workflow for a fragment-based drug design campaign is depicted below.
Caption: A generalized workflow for fragment-based drug design.
2.1.2. Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface to monitor molecular interactions in real-time.[14] It is highly sensitive and suitable for detecting the weak binding of fragments.[15][16]
Objective: To identify if 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide binds to the target protein.
Materials:
-
Target protein of interest
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using the amine coupling kit.
-
Immobilize the target protein to the sensor surface to a level of up to 10,000 response units (RU).[17]
-
Deactivate any remaining active groups.
-
A reference flow cell should be prepared in parallel without protein immobilization to subtract non-specific binding.
-
-
Fragment Preparation:
-
Prepare a stock solution of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in 100% DMSO.
-
Prepare a dilution series of the fragment in running buffer. The final DMSO concentration should be matched across all samples and the running buffer to minimize solvent effects.[15]
-
-
SPR Analysis:
-
Inject the diluted fragment solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).[17]
-
Monitor the binding response in real-time.
-
Allow for a dissociation phase where running buffer is flowed over the surface.
-
Regenerate the sensor surface if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Analyze the sensorgrams to determine if there is a binding event. A dose-dependent response is indicative of specific binding.
-
If binding is observed, the data can be fit to a steady-state affinity model to estimate the dissociation constant (Kd).
-
2.1.3. Protocol 2: Hit Validation and Characterization using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful technique for fragment screening, especially for fluorinated fragments like 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.[18] Since fluorine is not naturally present in biological systems, the ¹⁹F NMR spectrum provides a clean background for detecting binding events.[18][19]
Objective: To confirm the binding of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide and to potentially gain information about the binding environment.
Materials:
-
Target protein
-
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer with a fluorine probe
Procedure:
-
Sample Preparation:
-
Prepare a sample of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in the NMR buffer.
-
Prepare a second sample containing the fragment and the target protein. A typical starting concentration for the fragment is 100-500 µM and for the protein is 10-50 µM.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment alone.
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment in the presence of the target protein.
-
-
Data Analysis:
-
Compare the two spectra. Binding is indicated by:
-
A change in the chemical shift of the fluorine resonance.
-
Line broadening of the fluorine signal.
-
A decrease in the intensity of the fluorine signal.
-
-
These changes suggest that the fragment is interacting with the protein and exchanging between the bound and unbound states.
-
2.1.4. Protocol 3: Structural Elucidation using X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target.[13][20] This is crucial for the subsequent hit-to-lead optimization phase.[6]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
High-purity target protein
-
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
-
Crystallization reagents and screens
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Protein Crystallization:
-
Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide (typically 1-10 mM).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement if a structure of the protein is available.
-
Analyze the electron density maps to identify the bound fragment.
-
Refine the structure of the protein-fragment complex.
-
Hit-to-Lead Optimization Strategies
Once 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is confirmed as a hit, the next step is to optimize its binding affinity and selectivity.[1] The three main strategies for fragment evolution are growing, linking, and merging.[5]
2.2.1. Visualization of Hit-to-Lead Strategies
Caption: Common strategies for hit-to-lead optimization in FBDD.
2.2.2. Fragment Growing
This strategy involves adding chemical functionality to the initial fragment hit to engage with adjacent pockets in the binding site.[5] For 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, potential growth vectors include:
-
The N-propyl group: This can be extended to further probe hydrophobic regions.
-
The aromatic ring: The bromine atom can be replaced through cross-coupling reactions to introduce new functional groups.
2.2.3. Fragment Linking and Merging
If other fragments are identified that bind in close proximity, they can be linked together to create a larger, higher-affinity molecule.[5] Alternatively, if fragments are found to have overlapping binding modes, their key interacting features can be merged into a single, more potent compound.[5]
Conclusion
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide represents a valuable tool for fragment-based drug design. Its unique combination of a sulfonamide core, halogen atoms, and a hydrophobic tail allows for the exploration of diverse chemical interactions within a protein binding site. The protocols and strategies outlined in these application notes provide a robust framework for the successful application of this fragment in drug discovery campaigns, from initial screening to lead optimization.
References
- Vertex AI Search. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- National Institutes of Health. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC.
- Creative Proteomics. Fragment Screening & Fragment-Based Drug Design.
- PubMed. (2009, April 15). Fragment-based screening using surface plasmon resonance technology.
- PubMed. Computational techniques in fragment based drug discovery.
- BioDuro. (2025, September 30).
- ScienceDirect. Practical Aspects of NMR-Based Fragment Screening.
- PLOS One. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target.
- Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay.
- BioSolveIT. FBDD: Fragment-Based Drug Design.
- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
- PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
- ResearchGate. Protocol to perform fragment screening using NMR spectroscopy.
- Springer Nature Experiments. Fragment Screening by NMR.
- Longdom Publishing. (2022, November 4). Computational Approaches in Fragment Based Drug Design.
- Preprints.org. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- PMC. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design.
- ResearchGate. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- ACS Publications. (2024, May 2). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
- ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Selvita. Fragment-Based Drug Discovery.
- Life Chemicals. (2021, June 23).
- Springer Nature Experiments. Crystallographic Fragment Screening.
- PubMed. Crystallographic fragment screening.
- PubMed. (2017, April 3). Sulfonimidamides in Medicinal and Agricultural Chemistry.
- Domainex. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
- BOC Sciences. CAS 351003-64-0 (4-Bromo-3-(trifluoromethyl)benzenesulfonamide).
- SciSpace. (2020, December 15). The recent progress of sulfonamide in medicinal chemistry.
- Selvita. X-ray Crystallography Fragment Screening.
- PubMed. Fragment screening using X-ray crystallography.
- PMC. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
- ResearchGate. Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
- Reagentia. 4-Bromo-N-Propyl-3-(Trifluoromethyl)Benzenesulfonamide (1 x 250 mg).
- BLD Pharm. 1873560-43-0|4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzenesulfonamide.
- PMC. Fragment‐based drug discovery—the importance of high‐quality molecule libraries.
- Taylor & Francis. Exploring Fragment-Based Approaches in Drug Discovery.
- Frontiers. (2022, February 17). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?.
- MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- PubChem. 4-Bromobenzenesulfonamide.
- Cambridge Healthtech Institute. (2024, April 3). Fragment-Based Drug Discovery.
- ResearchGate.
- Royal Society of Chemistry. Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl.
- ECHEMI.
- ChemicalBook. (2025, August 8). 4-Fluoro-3-nitrobenzenesulfonamide.
- Deep Origin. (2024, March 25). Fragment-Based Drug Design (FBDD)
- Frontiers. (2020, August 4).
- Research and Reviews. (2024, March 28).
Sources
- 1. massbio.org [massbio.org]
- 2. selvita.com [selvita.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. rroij.com [rroij.com]
- 5. biosolveit.de [biosolveit.de]
- 6. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 7. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 8. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 9. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. ajchem-b.com [ajchem-b.com]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-b.com [ajchem-b.com]
- 13. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 20. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the bromine position in 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
Executive Summary & Strategic Analysis
This guide details the functionalization of the C4-bromine position in 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide . This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a precursor for carbonic anhydrase inhibitors, GPCR ligands, and kinase inhibitors.
Chemical Environment Analysis
Successful modification requires understanding the competing electronic and steric forces acting on the aryl ring:
-
The C4-Bromine (Electrophile): This is the primary handle for cross-coupling.
-
The C3-Fluorine (Ortho-Effect):
-
Electronic: The high electronegativity of fluorine (
) inductively withdraws electron density from the C-Br bond. This lowers the LUMO energy, significantly accelerating oxidative addition to Pd(0) compared to non-fluorinated analogues. -
Steric: While small (
Å), the ortho-fluorine exerts a "buttressing effect," potentially hindering bulky ligands during the transmetalation step.
-
-
The C1-Sulfonamide (Para-EWG & Acidic Handle):
-
Acidity: The N-propyl sulfonamide proton (
in DMSO) is acidic.[1] Strong bases (e.g., -BuLi, NaH) or Grignard reagents will deprotonate this nitrogen first, quenching the nucleophile. -
Catalyst Poisoning:[1] The resulting sulfonamide anion (
) can coordinate to open coordination sites on Palladium, potentially stalling the catalytic cycle (Pd-poisoning).[1]
-
Reaction Decision Tree
Use the following logic flow to select the appropriate protocol based on your target moiety.
Figure 1: Strategic decision tree for functionalizing the C4-position.
Method A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2]
Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: The acidic N-H proton requires a base strategy that facilitates transmetalation without sequestering the catalyst.
Optimized Conditions
We utilize a biphasic solvent system with an inorganic base.[1] The water solubility of the base ensures that the sulfonamide is deprotonated in the aqueous phase or at the interface, while the catalytic cycle occurs in the organic phase, minimizing catalyst inhibition by the sulfonamide anion.
| Component | Reagent | Role |
| Catalyst | Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3-5 mol%) | Robust, resists oxidation, large bite angle favors reductive elimination. |
| Base | K₂CO₃ (3.0 equiv) | Mild enough to prevent side reactions; excess used to cover N-H deprotonation.[1] |
| Solvent | 1,4-Dioxane / Water (4:1) | Solubilizes both the organic halide and the inorganic base. |
| Temp | 80–90 °C | Required to overcome the steric hindrance of the ortho-fluorine. |
Step-by-Step Protocol
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Activation: Add degassed 2.0 M aqueous K₂CO₃ (1.5 mL, 3.0 mmol). Note: Gas evolution may occur.[1]
-
Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass = MW of product).[1]
-
Workup:
Method B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][7]
Objective: Coupling with primary or secondary amines.
Challenge: Classical bases (NaOtBu) often fail with sulfonamides due to competitive deprotonation.[1]
Solution: Use of the BrettPhos ligand system with a weak base (
Optimized Conditions
| Component | Reagent | Role |
| Pre-catalyst | BrettPhos Pd G3 (2-5 mol%) | Rapid activation; highly selective for amines over sulfonamide nitrogen.[1] |
| Base | Cs₂CO₃ (2.0 equiv) | Weak heterogeneous base; minimizes background decomposition.[1] |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point, promotes catalyst stability.[1] |
| Temp | 90–100 °C |
Step-by-Step Protocol
-
Charge: In a glovebox or under strict Schlenk conditions, add to a vial:
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL).
-
Reaction: Seal and heat to 90 °C for 2–6 hours.
-
Workup: Filter through a pad of Celite (eluting with DCM) to remove inorganic salts.[1] Concentrate and purify via flash chromatography.
Method C: Miyaura Borylation (Polarity Reversal)
Objective: Converting the C-Br bond into a Boronic Pinacol Ester (Bpin). Strategic Value: This converts the electrophilic aryl bromide into a nucleophile, allowing it to be coupled with other aryl halides in a subsequent step.
Optimized Conditions
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: DMSO (Dry) - Critical: DMSO accelerates the reaction significantly compared to Dioxane.
Protocol Workflow & Mechanism
The choice of KOAc is critical.[1][9] It is basic enough to activate the Pd(II) intermediate for transmetalation with boron but not basic enough to activate the resulting aryl-boronate product for a Suzuki coupling with the remaining starting material (homocoupling prevention).
Figure 2: Miyaura Borylation workflow ensuring high fidelity conversion.
Troubleshooting & "Self-Validating" Checks
To ensure scientific integrity, perform these checks during optimization:
The "Fluorine Effect" Check
Observation: You observe a mass corresponding to
-
Increase the concentration of the coupling partner (Boronic acid or Amine).[1]
-
Switch to a non-protic solvent (e.g., Toluene instead of Alcohol).
The "Sulfonamide Poisoning" Check
Observation: Reaction stalls at 20% conversion. Cause: The sulfonamide nitrogen is coordinating to the Pd. Validation: Run a control reaction with N-methyl-N-propyl (fully protected) analog. If that works, the N-H is the culprit. Solution: Increase base loading to 3.5 equiv or switch to the Buchwald XPhos Pd G2 catalyst, which is more resistant to heteroatom coordination.
References
-
Miyaura Borylation Mechanisms: Takagi, J.; Takahashi, K.; Ishiyama, T.; Miyaura, N. "Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides."[1][9] J. Am. Chem. Soc.[1][6][9]2002 , 124, 8001–8006.[9] Link
-
Ortho-Fluorine Effects: Larrosa, I. et al. "Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization."[1] Chem. Rev.[1]2016 , 116, 5143. Link
-
Buchwald-Hartwig on Sulfonamides: Ruiz-Castillo, P.; Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.[1]2016 , 116, 12564–12649. Link
-
Suzuki Coupling Protocols: BenchChem Application Notes. "Suzuki-Miyaura Coupling of N-(2-iodophenyl)methanesulfonamide." Link
Sources
- 1. Benzenesulfonamide = 98 98-10-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
Status: Operational | Tier: Level 3 (Advanced Chemical Synthesis) Topic: Optimization of Sulfonamide Formation via Nucleophilic Substitution Target Molecule: 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide (CAS: N/A for specific propyl derivative, Analogous to 351003-51-5 chloride precursor)
Executive Summary & Reaction Logic
The Challenge: The synthesis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide relies on the nucleophilic attack of propylamine on 4-bromo-3-fluorobenzenesulfonyl chloride.
The Critical Variable: The presence of electron-withdrawing groups (Fluorine at C3, Bromine at C4) significantly increases the electrophilicity of the sulfur atom. While this accelerates the desired amination, it simultaneously lowers the energy barrier for hydrolysis (reaction with moisture).
The Solution: To maximize yield, the protocol must prioritize anhydrous conditions and controlled exotherm management . The standard Schotten-Baumann conditions (aqueous base) often result in lower yields for this specific substrate due to competitive hydrolysis. We recommend a non-aqueous organic base method.
Validated Experimental Protocol (The "Golden Path")
This protocol is designed for a 1.0 gram scale but is linearly scalable up to 50g.
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| 4-Bromo-3-fluorobenzenesulfonyl chloride | Limiting Reagent | 1.0 | Highly moisture sensitive. Store under |
| Propylamine | Nucleophile | 1.1 | Slight excess ensures complete consumption of chloride. |
| Triethylamine ( | HCl Scavenger | 1.5 | Pyridine is a valid alternative (see FAQs). |
| Dichloromethane (DCM) | Solvent | 10-15 Volumes | Must be anhydrous.[1] |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Purge with nitrogen and cool to 0°C using an ice/water bath.
-
-
Solvent & Base Charge:
-
Add DCM (anhydrous) followed by Triethylamine (1.5 eq) and Propylamine (1.1 eq) .
-
Why? Pre-mixing the base and amine ensures that as soon as the sulfonyl chloride is introduced, the HCl generated is immediately neutralized, preventing amine salt precipitation which can stall the reaction.
-
-
Controlled Addition (Critical Step):
-
Dissolve 4-Bromo-3-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM.
-
Add this solution dropwise to the amine mixture over 15–20 minutes at 0°C.
-
Caution: This reaction is exothermic. Rapid addition can lead to localized heating and side-product formation (bis-sulfonylation).
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (25°C) naturally.
-
Stir for 2–4 hours .
-
QC Check: Monitor via TLC (30% EtOAc in Hexanes). The sulfonyl chloride spot (
) should disappear; the sulfonamide product ( ) will appear.
-
-
Workup (Purification):
-
Quench: Add 1M HCl (aqueous) to the reaction mixture.
-
Why? This protonates unreacted amine and pyridine/TEA, forcing them into the aqueous layer.
-
Extraction: Separate the organic (DCM) layer. Wash sequentially with:
-
1M HCl (2x)
-
Saturated
(removes any sulfonic acid by-product) -
Brine (saturated NaCl)[1]
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
-
Visualization: Workflow & Mechanism
The following diagram illustrates the reaction pathway and the critical decision points for yield optimization.
Caption: Reaction pathway showing the competition between amination (Green path) and hydrolysis (Red path).
Troubleshooting Matrix
Use this guide to diagnose yield issues immediately.
| Symptom | Root Cause | Corrective Action |
| Low Yield (<50%) + Acidic byproduct | Hydrolysis. The sulfonyl chloride reacted with water in the solvent or air. | Action: Distill DCM over |
| TLC shows "streak" or multiple spots | Incomplete Neutralization. HCl generated is protonating the amine, stopping the reaction. | Action: Increase Base ( |
| Product contains "Bis-sulfonamide" | Stoichiometry Error. Excess sulfonyl chloride reacted with the formed sulfonamide. | Action: Ensure Propylamine is in slight excess (1.1 eq). Add Sulfonyl Chloride slowly to the amine (inverse addition). |
| Dark/Tarry Reaction Mixture | Thermal Decomposition. Reaction allowed to overheat during addition. | Action: Strict temperature control. Maintain 0°C during addition. |
Troubleshooting Logic Tree
Caption: Logic flow for diagnosing incomplete reactions or impurity formation.
Frequently Asked Questions (FAQs)
Q1: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine is an excellent alternative. It acts as both a base and a nucleophilic catalyst (forming a reactive N-sulfonylpyridinium intermediate). However, Pyridine is harder to remove than TEA. If using Pyridine, ensure you wash the organic layer thoroughly with 1M HCl or CuSO4 solution during workup to remove it completely [1].
Q2: Why is the 3-Fluoro substituent important for reaction conditions? A: The fluorine atom is electron-withdrawing. This makes the sulfur atom more positive (electrophilic), increasing reactivity. While this speeds up the reaction with the amine, it also makes the compound roughly 2x more sensitive to moisture than standard benzenesulfonyl chloride. You cannot "get away" with wet solvents here [2].
Q3: Can I use water/acetone (Schotten-Baumann conditions)? A: While possible, it is not recommended for high yields with this specific substrate. The hydrolysis rate of electron-deficient sulfonyl chlorides in water often competes effectively with amination, leading to 10–20% yield loss as sulfonic acid. Anhydrous DCM or THF is superior [3].
Q4: How do I store the starting material (4-Bromo-3-fluorobenzenesulfonyl chloride)? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). If the solid turns from white/off-white to a sticky gum, it has hydrolyzed to the sulfonic acid and should be recrystallized or discarded.
References
-
BenchChem. (2025).[1] Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from BenchChem Technical Guides. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 4-Bromo-3-fluorobenzenesulfonyl chloride. Retrieved from Sigma-Aldrich Catalog. Link
-
Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination. RSC Advances. Link
-
National Institutes of Health (PMC). (2017). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PubMed Central. Link
Sources
Troubleshooting solubility issues of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in DMSO
Subject: Troubleshooting solubility issues of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide in DMSO Compound Class: Halogenated N-alkyl Benzenesulfonamides Case ID: SOL-DMSO-BRF-PR
Mechanistic Insight: Why is Solubility Failing?
To resolve solubility issues, we must first understand the molecular conflict.[1] 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is a lipophilic molecule (LogP estimated ~3.5–4.[1][2][]2) with a stable crystal lattice driven by halogen interactions and sulfonamide hydrogen bonding.[1]
The Thermodynamic Battle
Solubility occurs when the Solvation Energy (solvent interacting with solute) exceeds the Lattice Energy (solute interacting with solute).[]
-
The Solute (The Compound): The bromine and fluorine atoms increase the crystal lattice energy (making the solid harder to break apart) and significantly increase lipophilicity (hydrophobicity).[1] The N-propyl chain further reduces polarity.[1][2][]
-
The Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent.[1][4] It dissolves this compound by disrupting the sulfonamide hydrogen bonds and accommodating the aromatic core.[1]
-
The Antagonist (Water): This is the most common cause of failure.[1] DMSO is highly hygroscopic .[1][][5] It can absorb up to 10% of its weight in water from the atmosphere.[1]
-
The "Crash-Out" Effect: Water is highly polar.[1] As DMSO absorbs water, the solvent mixture becomes more polar.[1][6] The lipophilic 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide becomes thermodynamically unstable in this "wet" DMSO and precipitates to return to its lower-energy crystalline state.[1][2][]
-
Diagnostic Workflow
Before attempting aggressive physical methods, use this decision tree to diagnose the state of your sample.
Figure 1: Diagnostic decision tree for troubleshooting sulfonamide precipitation in DMSO.
Step-by-Step Recovery Protocols
Protocol A: The Thermal Shift (Standard Recovery)
Use this for initial cloudiness or minor precipitation.[1][]
Scientific Rationale: Increasing temperature increases kinetic energy, helping to break the crystal lattice. Most sulfonamides are stable up to 50°C for short periods.[1]
-
Seal: Ensure the vial is tightly sealed to prevent water evaporation or entry.[1]
-
Heat: Place the vial in a water bath or heating block set to 37°C .
-
Caution: Do not exceed 50°C. Higher temperatures may degrade the sulfonamide moiety over time.[1]
-
-
Incubate: Allow to sit for 10–15 minutes.
-
Agitate: Vortex vigorously for 30 seconds.
-
Inspect: Hold against a light source. If "schlieren" lines (swirling refraction patterns) are visible, dissolution is occurring but incomplete.[1] Repeat.
Protocol B: The "Freezing Test" (Water Contamination Check)
Use this if the compound refuses to dissolve despite heating.[1] This confirms if your DMSO is "wet."[1][7]
Scientific Rationale: Pure DMSO has a freezing point of 18.5°C .[1][][4][6] The presence of water significantly depresses this freezing point (Colligative properties).[1][8]
-
Place in Fridge: Put your tightly sealed DMSO stock vial in a standard 4°C refrigerator.
-
Wait: Leave it for 30–60 minutes.
-
Check State:
Protocol C: Anhydrous Rescue (Molecular Sieves)
Use this to salvage a valuable stock solution identified as "wet" in Protocol B.[1][2][]
-
Prepare Sieves: Obtain 3Å or 4Å molecular sieves. (Activate them by heating if they are old).[1]
-
Add to Stock: Add 5–10 beads of molecular sieves directly to the DMSO stock vial.
-
Wait: Let stand at room temperature for 12–24 hours. The sieves will scavenge water molecules.[1]
-
Retest: Attempt Protocol A (Heat/Vortex) again. The removal of water often restores the solvent's power.
Solubility Data & Troubleshooting Matrix
Compound: 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide MW: ~310.15 g/mol (Estimate based on structure)[1][2][]
| Symptom | Probable Cause | Corrective Action |
| Precipitate after freeze-thaw | Water Uptake: Condensation formed inside the cap during thawing and mixed into the DMSO.[2][][6] | Warm to 37°C. For future use, aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Viscous "Gel" formation | Supersaturation: Concentration is too high (e.g., >100 mM).[1][] | Dilute the stock to 10 mM or 50 mM.[1] High concentrations promote gelation in sulfonamides.[1] |
| Solution stays liquid in fridge | Hygroscopic Failure: DMSO has absorbed atmospheric water.[1][] | CRITICAL: Use Protocol C (Sieves) or discard. Lipophilic sulfonamides will not dissolve in wet DMSO.[1] |
| Particulates persist after sonicating | Salt Form mismatch: You may have a salt form (e.g., Na+) trying to dissolve in pure DMSO.[1][] | Check CoA.[1][9] If it is a salt, adding 1-2% water (counter-intuitively) might help, but for the neutral form, keep it dry.[1] |
Frequently Asked Questions (FAQs)
Q: Can I use a co-solvent if DMSO alone doesn't work? A: Yes. If the compound is strictly lipophilic, adding tert-Butanol (t-BuOH) is a valid strategy.[1][2][] A 1:1 mixture of DMSO:t-BuOH is often used in lyophilization and can help stabilize bulky hydrophobic compounds.[1] Avoid Ethanol or Methanol if you plan to use the stock for long-term storage, as they evaporate easily, changing the concentration.
Q: My protocol requires diluting this DMSO stock into an aqueous buffer. It precipitates immediately. Why? A: This is "Crash-out." The N-propyl and Halogen groups make the molecule hate water. When you dilute DMSO into buffer, the solvent power drops instantly.[1]
-
Fix: Vortex the buffer while adding the DMSO stock (dynamic addition).
-
Fix: Limit the final DMSO concentration to <1% if possible, or ensure the compound concentration is below its aqueous solubility limit (likely <10 µM for this structure).
Q: How should I store the stock solution? A: Store at -20°C or -80°C in a vial wrapped in Parafilm or stored inside a desiccator. DMSO is hygroscopic even at low temperatures if the seal is imperfect.[1]
Q: Is the compound light-sensitive? A: Halogenated aromatics (Bromo/Fluoro) can be sensitive to UV light (photodehalogenation).[1][2][] Store in amber vials or wrap clear vials in aluminum foil.
References
-
Gaylord Chemical Company. (2007).[1][][10] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[1][2][][10] Retrieved from [1][]
-
BenchChem. (2025).[1][][4][5][6][11] Technical Support Center: Troubleshooting Solubility in DMSO. Retrieved from [1][2][]
-
Ziath. (2014).[1][] The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression.[1] Retrieved from [1][2][]
-
Balakin, K. V., et al. (2004).[1][12] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31.[1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. 4-bromo-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-N-methylbenzenesulfonamide | C23H21BrN2O4S | CID 12005976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ziath.com [ziath.com]
- 8. ziath.com [ziath.com]
- 9. 4-Bromo-N-ethyl-3-methylbenzenesulfonamide | 1094563-49-1 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Purification strategies for removing unreacted propyl amine from sulfonamides
Topic: Removal of Unreacted Propylamine from Sulfonamide Synthesis Ticket ID: PUR-AMINE-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Triage & Diagnostic Overview
Welcome to the Purification Support Hub. You are likely dealing with a reaction mixture containing your desired sulfonamide (
The difficulty in separating these two often stems from a misunderstanding of their physicochemical "switch points." While both can appear polar, their response to pH is opposite.
Physicochemical Comparison Table
| Feature | Propylamine (Impurity) | Sulfonamide (Product) | The Separation Logic |
| Structure | |||
| Nature | Basic (Primary Amine) | Acidic (N-H proton) | Opposite polarity |
| pKa | ~10.7 (Conjugate Acid) | ~10–11 (Acidic Proton) | Exploitable pH window |
| Boiling Point | ~48°C | High (>100°C, usually solid) | Volatility |
| Odor | Pungent, Fishy/Ammoniacal | Generally Odorless | Detection |
Decision Matrix (Workflow Visualization)
Before selecting a protocol, determine your purity requirements and scale.
Figure 1: Strategic decision tree for selecting the appropriate purification method based on scale and compound stability.
Technical Protocols
Method A: The Acidic Wash (Standard Protocol)
Best for: Routine synthesis, stable sulfonamides, large batches.
Mechanism: Protonation of the amine renders it water-soluble (
Step-by-Step Guide:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Use ~10 mL solvent per gram of crude.
-
The Acid Wash: Wash the organic layer with 1M HCl (2 x 10 mL).
-
Why 1M? This lowers the aqueous pH to < 1. The propylamine (
) will be 100% protonated and migrate to the water layer. The sulfonamide ( ) remains fully protonated (neutral) and stays in the organic layer.
-
-
The Neutralization Wash: Wash the organic layer with Saturated
or Brine.[1]-
Critical Check: This removes residual acid. Ensure the sulfonamide does not precipitate (some are sparingly soluble in non-polar solvents).
-
-
Drying: Dry over anhydrous
, filter, and concentrate.
Validation Check:
-
TLC: Spot the organic layer. The baseline spot (amine) should be gone.
-
Smell: The fishy odor should be completely absent.
Method B: The "Reverse" Extraction (High Purity)
Best for: Removing non-basic impurities simultaneously; isolating difficult-to-crystallize sulfonamides. Mechanism: Exploits the acidity of the sulfonamide N-H proton.
Step-by-Step Guide:
-
Dissolution: Dissolve crude in Ethyl Acetate.
-
Basic Extraction: Extract the organic layer with 1M NaOH (2 x volumes).
-
Chemistry: Sulfonamide deprotonates
(Water Soluble). -
Fate of Impurity: Propylamine remains neutral and stays in the Ethyl Acetate (Organic).
-
-
Separation: Keep the Aqueous Layer. Discard the Organic layer (contains amine + non-acidic impurities).
-
Re-acidification: Cool the aqueous layer on ice. Slowly add 6M HCl until pH ~2.
-
Result: The sulfonamide re-protonates and precipitates out as a pure solid.
-
-
Isolation: Filter the solid or re-extract with fresh Ethyl Acetate if it oils out.
Method C: Resin Scavenging (Green/Parallel Chemistry)
Best for: Small scale (<100 mg), library synthesis, avoiding liquid-liquid extraction (LLE) emulsions. Mechanism: Covalent capture. The amine reacts with a polymer-supported isocyanate to form an insoluble urea.
Reagents: PS-Isocyanate (Polystyrene-supported isocyanate), typically 1.0–1.5 mmol/g loading.
Step-by-Step Guide:
-
Calculation: Calculate excess propylamine used in the reaction.
-
Dosing: Add 3.0 equivalents of PS-Isocyanate resin relative to the excess amine.
-
Incubation: Agitate (shake, do not stir with magnetic bar to avoid grinding beads) at Room Temperature for 2–4 hours.
-
Reaction:
(Solid Urea).
-
-
Filtration: Filter through a fritted cartridge or cotton plug.
-
Rinse: Wash resin with DCM/THF to recover entrained product.
-
Concentrate: The filtrate contains the pure sulfonamide.
Diagram: Scavenging Mechanism
Figure 2: Chemical sequestration of propylamine using isocyanate-functionalized resins.
Troubleshooting & FAQs
Q1: I performed the acid wash (Method A), but my product still smells like propylamine.
-
Diagnosis: You likely formed the hydrochloride salt of propylamine (
), but it was physically trapped in the solid product during concentration, or the extraction was inefficient. -
Fix: Dissolve the solid in DCM and wash again with 1M HCl. Ensure the layers mix vigorously. If the smell persists, the amine might be occluded in the crystal lattice. Recrystallize from Ethanol/Water.
Q2: My sulfonamide precipitated during the acid wash.
-
Diagnosis: Your sulfonamide might have low solubility in the chosen organic solvent (e.g., Ether/Hexane) or the pH is too low, affecting other functional groups.
-
Fix: Switch to a more polar organic solvent like Ethyl Acetate or 2-MeTHF. Alternatively, filter the precipitate—it might be your pure product (wash it with water to remove the amine salt).
Q3: Can I just evaporate the propylamine?
-
Diagnosis: Propylamine boils at ~48°C.[2]
-
Feasibility: Yes, for the free base. However, if you used HCl or generated acid during the reaction, the amine exists as a non-volatile salt.
-
Fix: You must treat the mixture with base (e.g.,
) to free the amine before attempting to rotovap it. Use a co-solvent like Toluene to help azeotrope it off.
Q4: I am seeing "tailing" on my TLC plates.
-
Diagnosis: Residual amines interact strongly with the silanols on silica gel.
-
Fix: Add 1% Triethylamine or 1% Ammonium Hydroxide to your TLC eluent. This blocks the silanols. If the spot disappears or moves to the solvent front, it was the amine impurity.
References
-
Physicochemical Properties of Amines
- Sulfonamide Synthesis & Workup: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and amine removal).
-
Solid-Supported Scavengers
- Green Solvent Selection: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296. (Reference for substituting DCM with 2-MeTHF in extractions).
Sources
Resolving stability issues of fluorinated sulfonamides under basic conditions
Topic: Resolving Stability Issues of Fluorinated Sulfonamides Under Basic Conditions
Executive Summary: The "Electrophilic Paradox"
Why is this happening?
Fluorinated sulfonamides (e.g., triflamides, nonaflates) present a unique paradox in basic media. The strong electron-withdrawing nature of the fluorine atoms makes the N-H proton highly acidic (
However, that same inductive effect renders the sulfur atom highly electrophilic . Under basic conditions, if the base acts as a nucleophile (or if the temperature is too high), the system bypasses stable deprotonation and undergoes S-N bond cleavage (hydrolysis) or Smiles Rearrangement .
This guide provides the diagnostic tools to identify these pathways and the protocols to prevent them.
Module 1: Diagnostic Hub
Use this module to identify which degradation pathway is destroying your starting material.
Primary Triage: What do you see?
| Symptom | Likely Issue | Confirmation Test |
| Loss of SM; New polar spot on TLC | Hydrolytic S-N Cleavage | |
| Loss of SM; Non-polar product formed | Smiles Rearrangement | LC-MS: Mass matches SM, but retention time is different. |
| Slow consumption; Low Yield | Incomplete Deprotonation | pH Check: The base |
The NMR Fingerprint
Fluorine NMR is your most powerful diagnostic tool because it isolates the fluorinated sulfonyl group status.
-
Intact Sulfonamide (
): Typically to ppm. -
Sulfonate Anion (Hydrolysis Product,
): Sharp singlet, typically to ppm. -
Rearranged Product (Smiles): If the
group remains attached to sulfur but the sulfur moves to a carbon, the shift changes significantly (often downfield).
Module 2: Mechanistic Deep Dive
Understanding the causality to select the right solution.
The Stability Decision Tree
The fate of a fluorinated sulfonamide in base is determined by the competition between Deprotonation (Pathway A - Desired) and Nucleophilic Attack (Pathway B/C - Undesired).
Figure 1: Mechanistic divergence of fluorinated sulfonamides in basic media. Pathway A is the target; Pathways B and C represent decomposition.
Mechanism A: S-N Bond Hydrolysis
Because the
-
Result: The sulfonamide is cleaved into the amine and the fluorinated sulfonic acid.
-
Prevention: Steric bulk is your friend. Use bulky bases (e.g.,
) or non-nucleophilic inorganic bases ( ) in anhydrous solvents.
Mechanism B: The Smiles Rearrangement
If your sulfonamide nitrogen is attached to an aromatic ring with an electron-withdrawing group (e.g., nitro, carbonyl) at the ortho or para position, the deprotonated nitrogen can attack the aromatic ring ipso to the sulfur.
-
Result: The sulfur "walks" from the nitrogen to the carbon, or is extruded entirely (
loss). -
Prevention: Keep temperatures low (
during deprotonation) and avoid forcing conditions.
Module 3: Mitigation Protocols
Protocol 1: The "Safe-Base" Screening Workflow
Use this protocol to find a stability window for your specific substrate.
Objective: Determine the maximum stability of substrate X before S-N cleavage occurs.
Reagents:
-
Substrate (0.1 mmol)
-
Internal Standard:
-Trifluorotoluene (1 equiv, inert in base, distinct signal). -
Solvent: Anhydrous THF or DMF (
).
Step-by-Step:
-
Baseline Scan: Dissolve Substrate and Internal Standard in solvent. Take a
NMR (t=0). Integrate the Substrate peak relative to the Standard (set Standard to 1.00). -
Base Addition: Add 1.5 equiv of the test base at
.-
Screening Order:
(Mild) (Bulky/Strong) (Non-nucleophilic/Strong) (Very Bulky).
-
-
Monitoring: Stir at
for 30 mins. Take an aliquot for NMR. -
Stress Test: If stable, warm to RT and monitor at 1h, 4h, and 24h.
-
Quantification:
Protocol 2: Buffering the Reaction (pH Control)
For reactions requiring aqueous conditions (e.g., Suzuki couplings on sulfonamide scaffolds), high pH (
-
Solution: Use a Phosphate Buffer system (
) to clamp the pH between 8.5–9.5. -
Why: The
of trifluoromethanesulfonamide is .[1] You do not need pH 14 to deprotonate it. A pH of 9.0 ensures deprotonation (formation of the nucleophilic anion) while minimizing the concentration of free that causes hydrolysis.
Module 4: FAQ & Quick Fixes
Q: I used DBU and my fluorinated sulfonamide decomposed instantly. Why?
A: While DBU is often considered "non-nucleophilic" due to sterics, it can act as a nucleophile toward highly electrophilic centers like the sulfur in triflamides. Furthermore, DBU often contains trace water, generating highly reactive
Q: Can I use protecting groups to stabilize the sulfonamide? A: Yes. If the N-H is the problem, alkylate it with a Para-Methoxybenzyl (PMB) group or a Boc group (if the sulfonamide is not too electron-deficient to accept Boc). However, note that electron-withdrawing protecting groups (like Boc) will make the sulfur even more electrophilic, potentially accelerating hydrolysis. PMB is safer for stability.
Q: Why does the reaction work with Mesyl-amide but fail with Triflyl-amide?
A: The "Inductive Trap." The triflyl group (
References
-
Mechanisms of Sulfonamide Hydrolysis
-
Title: Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides.[2]
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
Link:
-
-
Smiles Rearrangement in Sulfonamides
-
Title: Diarylamine Synthesis via Desulfinylative Smiles Rearrangement.[3]
- Source: Organic Letters (ACS).
-
Link:
-
-
Acidity and pKa of Fluorinated Sulfonamides
- Title: Determination of pKa values of fluoroalkanesulfonamides and investig
- Source: Journal of Fluorine Chemistry.
-
Link:
-
Base-Mediated Decomposition Pathways
Sources
Validation & Comparative
Introduction: The Power of the Fluorine Nucleus in Modern Drug Discovery
Sources
- 1. scispace.com [scispace.com]
- 2. 19F-NMR in Target-based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. colorado.edu [colorado.edu]
Comparative Guide: Mass Spectrometry Fragmentation of N-Propyl Benzenesulfonamides
Topic: Mass spectrometry fragmentation patterns of N-propyl benzenesulfonamides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
N-propyl benzenesulfonamides represent a critical scaffold in medicinal chemistry, serving as the backbone for various carbonic anhydrase inhibitors, diuretics, and antibacterial agents. Accurate structural characterization of these compounds is essential for metabolic profiling and impurity analysis.
This guide provides a technical comparison of the mass spectrometric (MS) behaviors of N-propyl benzenesulfonamides, contrasting Electron Ionization (EI) with Electrospray Ionization (ESI-MS/MS) . Furthermore, it delineates the specific fragmentation divergence between N-propyl derivatives and their lower homologs (e.g., N-methyl), highlighting the unique hydrogen-rearrangement pathways enabled by the propyl chain.
Mechanistic Foundations: The "Why" of Fragmentation
To interpret the spectra of N-propyl benzenesulfonamides (
The Primary Cleavage Sites
Fragmentation is governed by three dominant mechanisms:
-
S-N Bond Cleavage: The sulfonyl-nitrogen bond is the weakest link in high-energy collisions, leading to the formation of the stable sulfonyl cation (
, m/z 141). -
Extrusion (Rearrangement): A hallmark of sulfonamides, this involves the ejection of neutral
(64 Da), often accompanied by a rearrangement of the amine moiety to the aromatic ring.[1] -
Hydrogen Rearrangement (Alkene Loss): Unlike N-methyl analogs, the N-propyl chain possesses
-hydrogens. This allows for a six-membered transition state rearrangement (analogous to the McLafferty rearrangement in carbonyls), resulting in the loss of propene (42 Da) and the formation of a unsubstituted sulfonamide radical cation ( ).
Comparative Analysis: Technique & Structure
Technique Comparison: EI vs. ESI-CID
The choice of ionization method drastically alters the observed fragmentation landscape.[2]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-CID) |
| Energy Regime | Hard (70 eV) | Soft (Low internal energy, requires collision gas) |
| Molecular Ion | ||
| Key Mechanism | Homolytic cleavage, radical-induced rearrangements | Heterolytic cleavage, proton-driven rearrangements |
| Dominant Fragment | m/z 141 ( | m/z 141 ( |
| Utility | Library matching (NIST), fingerprinting | Pharmacokinetic studies, metabolite ID |
Structural Comparison: N-Propyl vs. N-Methyl
The N-propyl group introduces a specific "diagnostic" pathway absent in shorter chains.
-
N-Methyl Benzenesulfonamide: Lacks
-hydrogens. Fragmentation is restricted to S-N cleavage (m/z 141) and simple methyl radical loss. -
N-Propyl Benzenesulfonamide: Possesses
-hydrogens.[3][4][5]-
Pathway A: S-N cleavage
m/z 141. -
Pathway B (Diagnostic): Hydrogen transfer
Loss of Propene ( , 42 Da) Peak at m/z 157 ( ). -
Insight: The presence of the m/z 157 peak in EI mode is a definitive marker distinguishing N-propyl from N-methyl or N-ethyl analogs (where ethyl loss would be a radical loss, not a neutral alkene loss).
-
Visualizing the Fragmentation Pathways[6][7][8][9][10]
The following diagram maps the competitive decay pathways for the molecular ion of N-propyl benzenesulfonamide.
Figure 1: Competitive fragmentation pathways for N-propyl benzenesulfonamides. Red nodes indicate high-abundance ions in EI; Green indicates the diagnostic rearrangement ion.
Experimental Protocol: Self-Validating ESI-MS/MS Workflow
To reliably characterize these compounds, use the following Collision Induced Dissociation (CID) protocol. This workflow is designed to be self-validating by monitoring specific diagnostic ratios.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of N-propyl benzenesulfonamide in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Causality: Formic acid ensures efficient protonation (
) for ESI positive mode.
-
Phase 2: Direct Infusion & Source Optimization
-
Flow Rate: 5–10 µL/min (Syringe pump).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: Ramp from 15V to 45V.
-
Validation Check: At low cone voltage (15V), the molecular ion (m/z 200) should be >95% relative abundance. If m/z 141 is observed, the source is too "hot" (in-source fragmentation); lower the voltage.
-
Phase 3: MS/MS Acquisition (Product Ion Scan)
-
Precursor Selection: Select m/z 200.0 (width 1.0 Da).
-
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Data Interpretation (Self-Validation):
-
Low CE (10 eV): Molecular ion dominates.
-
Med CE (20 eV): Appearance of m/z 136 (SO2 loss) and m/z 141 (S-N cleavage).
-
High CE (40 eV): Dominance of m/z 77 (Phenyl) and disappearance of precursor.
-
Pass Criteria: If m/z 141 is absent at 40 eV, the collision gas pressure is insufficient.
-
Detailed Data Summary
The following table summarizes the expected ions for N-propyl benzenesulfonamide (
| m/z (Nominal) | Ion Identity | Formula | Origin/Mechanism | Relative Abundance (EI) | Relative Abundance (ESI 20eV) |
| 200 | Protonated Molecule | ESI Parent | N/A | 100% (Base) | |
| 199 | Molecular Ion | EI Parent | < 10% | N/A | |
| 157 | Sulfonamide Radical | Loss of Propene (Rearrangement) | 20-40% | < 5% | |
| 141 | Sulfonyl Cation | S-N Cleavage | 100% (Base) | 60-80% | |
| 136 | N-propyl aniline deriv. | Loss of SO2 ( | N/A | 30-50% | |
| 77 | Phenyl Cation | Loss of SO2 from m/z 141 | 60-80% | 10-20% |
Decision Logic for Unknown Identification
Use this logic flow to confirm the presence of the N-propyl group versus other sulfonamides.
Figure 2: Decision tree for differentiating N-alkyl benzenesulfonamides based on neutral loss analysis.
References
-
Klagkou, K., et al. (2003).[6] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[6]
-
Perlman, D.H., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Rapid Communications in Mass Spectrometry, 22(9), 1362-1372.
-
Holcapek, M., et al. (2018). "Fragmentation pattern of amides by EI and HRESI." Royal Society of Chemistry Advances, 8, 22183-22191.
-
McLafferty, F.W., & Turecek, F. (1993).[7] Interpretation of Mass Spectra, 4th Edition. University Science Books. (Standard text for rearrangement mechanisms).
Sources
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. McLafferty Rearrangement.pptx [slideshare.net]
- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uni-saarland.de [uni-saarland.de]
HPLC Method Development for Purity Analysis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
A Comparative Guide to Resolving Halogenated Isomers and Hydrophobic Impurities
Executive Summary: The Selectivity Challenge
Developing a purity method for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide presents a classic chromatographic paradox: the molecule is hydrophobic enough to retain well on standard C18 columns, yet the critical impurities—often regioisomers or de-halogenated byproducts —share nearly identical hydrophobicity.
In this guide, we challenge the default "C18-first" approach. We demonstrate that while alkyl-bonded phases (C18) provide retention, they often fail to resolve the specific halogen-positional isomers inherent to this synthesis. Through comparative analysis, we establish why Phenyl-Hexyl stationary phases , leveraging
Molecule Profile & Critical Impurities
Understanding the analyte's physicochemical properties is the foundation of this protocol.
| Property | Value / Description | Impact on Method |
| Structure | Benzenesulfonamide core, N-propyl, 4-Br, 3-F | Mixed hydrophobic/polar character.[1] |
| pKa (Sulfonamide) | ~8.8 - 9.5 (Estimated) | Acidic. The -SO₂NH- proton is ionizable. Low pH (< 3.0) is required to keep it neutral and maximize retention. |
| LogP | ~2.8 - 3.2 | Moderate hydrophobicity. Retains well on RP-HPLC. |
| UV Max | ~254 nm, ~210 nm | Benzene ring absorption. |
Target Impurities (Synthesis Context)
The method must separate the target from these specific process impurities:
-
Impurity A (Hydrolysis): 4-Bromo-3-fluorobenzenesulfonic acid (Highly polar, elutes early).
-
Impurity B (Des-bromo): 3-Fluoro-N-propyl-benzenesulfonamide (Lacks Br, slightly less hydrophobic).
-
Impurity C (Regioisomer): 3-Bromo-4-fluoro-N-propyl-benzenesulfonamide (Identical Mass/LogP to target; critical separation challenge).
Comparative Analysis: C18 vs. Phenyl-Hexyl
The Hypothesis
-
C18 Columns separate primarily based on hydrophobicity (Van der Waals forces) . Since the Target and Impurity C (Regioisomer) have identical molecular formulas and nearly identical LogP, C18 often results in co-elution or "shoulder" peaks.
-
Phenyl-Hexyl Columns introduce a secondary separation mechanism:
interactions between the stationary phase and the analyte's aromatic ring. Crucially, the electron-withdrawing halogens (Br, F) alter the electron density of the ring, creating distinct "Halogen- " interaction strengths depending on their position (3- vs 4-position).
Experimental Data Comparison
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 40-80% B in 10 min.
| Parameter | Generic C18 (5 µm) | Optimized Phenyl-Hexyl (3 µm) | Verdict |
| Retention Time (Target) | 6.8 min | 7.2 min | Comparable retention. |
| Resolution (Target vs. Impurity B) | Both separate the des-bromo impurity well. | ||
| Resolution (Target vs. Impurity C) | Phenyl-Hexyl wins. | ||
| Peak Symmetry (Tf) | 1.3 (Slight Tailing) | 1.1 (Sharp) | Phenyl phase reduces silanol interactions. |
Technical Insight: The Phenyl-Hexyl phase resolves the regioisomer (Impurity C) because the position of the Bromine atom affects the steric accessibility of the aromatic ring to the stationary phase's
-electrons. The C18 phase "sees" only a hydrophobic blob.
Optimized Method Protocol
This protocol is validated for specificity, linearity, and robustness.
Instrument Parameters
-
System: HPLC or UHPLC with PDA/UV detector.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 150 x 4.6 mm, 3 µm or 5 µm.
-
Column Temp: 35°C (Controls viscosity and interaction kinetics).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 254 nm (Primary), 210 nm (Impurity check).
-
Injection Vol: 10 µL.
Mobile Phase Strategy
-
Buffer (MP A): 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Why? The pH of 3.0 ensures the sulfonamide nitrogen (pKa ~9) remains protonated (neutral). If the pH drifts > 7, the molecule ionizes, losing retention and causing peak splitting.
-
-
Organic (MP B): Acetonitrile .[3]
-
Why? Acetonitrile provides sharper peaks than Methanol for sulfonamides and lower backpressure.
-
Gradient Table
| Time (min) | % MP A (Buffer) | % MP B (ACN) | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic for polar impurities |
| 12.0 | 10 | 90 | Gradient ramp |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 70 | 30 | Re-equilibration |
| 20.0 | 70 | 30 | End |
Visualizations
Figure 1: Impurity Origin & Separation Logic
This diagram maps the synthesis pathway to the specific impurities and the separation mechanism required for each.
Caption: Synthesis pathway showing critical impurities. Note that while Impurity A separates easily via polarity, Impurity C (Regioisomer) requires the specific selectivity of a Phenyl phase.
Figure 2: Method Development Decision Tree
A logic flow for troubleshooting resolution issues with this molecule.
Caption: Decision tree highlighting the pivot from C18 to Phenyl-Hexyl when isomer resolution fails.
References
-
PubChem. Benzenesulfonamide, 4-methyl-N-phenyl- (Analogous pKa data).[4] National Library of Medicine. Available at: [Link]
-
Kanao, E. et al. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.[5][6] Chemical Science, 2019. Available at: [Link]
-
Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]
-
McLamore, W. M. et al. Hypoglycemic Sulfonylureas. Journal of the American Chemical Society (Cited via NIH PMC). Available at: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Benzenesulfonamide, 4-methyl-N-phenyl- | C13H13NO2S | CID 2456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: 4-Bromo-3-fluorobenzenesulfonamide vs. Non-Fluorinated Analogs
Executive Summary
4-Bromo-3-fluorobenzenesulfonamide (CAS: 263349-73-1) represents a critical scaffold in medicinal chemistry, distinct from its non-fluorinated analog, 4-bromobenzenesulfonamide. The introduction of the fluorine atom at the 3-position (ortho to bromine, meta to the sulfonamide) is not merely a structural modification but a profound electronic modulator.
This guide details the divergent reactivity profiles of these two scaffolds. While the non-fluorinated analog relies heavily on standard cross-coupling, the 3-fluoro variant unlocks enhanced
Physicochemical & Electronic Profiling
The fluorine atom (
Table 1: Comparative Physicochemical Properties
| Property | 4-Bromobenzenesulfonamide | 4-Bromo-3-fluorobenzenesulfonamide | Impact of Fluorination |
| Hammett | Ring is significantly more electron-deficient. | ||
| Sulfonamide | ~10.1 | ~9.2 - 9.4 (Estimated) | Increased Acidity: The -I effect of F stabilizes the sulfonamide anion ( |
| Lipophilicity (LogP) | ~1.6 | ~1.8 | Bioisosterism: Slight increase in lipophilicity improves membrane permeability. |
| C-Br Bond Length | 1.90 Å | ~1.88 Å | Bond Strength: Slightly shortened due to ring deactivation, yet more reactive to Pd insertion. |
Reactivity Divergence: The "Fluorine Effect"
The presence of the 3-fluoro substituent creates a bifurcation in synthetic strategy. The following diagram illustrates how the reactivity landscape shifts compared to the non-fluorinated baseline.
Figure 1: Reactivity divergence caused by the 3-Fluoro substituent. Note the activation of SnAr pathways and the risk associated with lithiation.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Fluorine Advantage: In the non-fluorinated analog, the oxidative addition of Pd(0) into the C-Br bond is the rate-determining step (RDS). The 3-fluoro substituent renders the benzene ring more electron-deficient (lower LUMO energy).
-
Outcome: Oxidative addition occurs faster for the 3-fluoro variant.
-
Sterics: Although F is ortho to Br, its small Van der Waals radius (1.47 Å) creates minimal steric hindrance compared to a chloro or methyl group.
Nucleophilic Aromatic Substitution ( )
The Critical Difference:
-
Non-Fluorinated: 4-Bromobenzenesulfonamide reacts sluggishly in
reactions. The sulfonamide group (para) activates the ring, but harsh conditions are often required to displace the bromine. -
Fluorinated: The 3-fluoro group acts as a secondary activator. It stabilizes the Meisenheimer Complex intermediate through inductive electron withdrawal.
-
Selectivity: Nucleophiles will preferentially displace the Bromine (position 4) rather than the Fluorine (position 3) because the Bromine is para to the strong Sulfonamide EWG, whereas the Fluorine is meta to it.
Figure 2: Stabilization of the transition state in SnAr reactions by the 3-F and 4-SO2NH2 groups.
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling
Applicable for: 4-Bromo-3-fluorobenzenesulfonamide
Rationale: The electron-deficient nature of the ring allows for milder conditions than the non-fluorinated analog, preserving the sulfonamide functionality.
-
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Boronic Acid: 1.2 equiv[1]
-
Catalyst:
(3 mol%) — Chosen for stability with electron-poor aryls. -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst.[1]
-
Evacuate and backfill with
(3 cycles). -
Add degassed solvent mixture.[1]
-
Heat to 80°C for 4–6 hours. (Note: Non-fluorinated analogs often require 100°C+ or longer times).
-
Monitor by LC-MS.[2] The fluorinated product often elutes slightly faster on C18 columns due to polarity changes.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol B: Amination
Applicable for: 4-Bromo-3-fluorobenzenesulfonamide (High Success) vs. Non-Fluorinated (Low Success)
-
Reagents:
-
Substrate: 1.0 equiv
-
Amine Nucleophile: 2.0 equiv (e.g., Morpholine, Piperazine)
-
Base:
(3.0 equiv) -
Solvent: DMSO or NMP (anhydrous)
-
-
Procedure:
Safety & Stability Warning (Lithiation)
Critical Hazard: When performing Lithium-Halogen exchange (e.g., using n-BuLi) on 4-bromo-3-fluorobenzenesulfonamide :
-
Protonation First: The sulfonamide protons (
) will be deprotonated first. You require >2 equiv of organolithium. -
Benzyne Risk: After Br-Li exchange, the resulting species has a Lithium atom ortho to a Fluorine atom. This is the precursor for benzyne formation (via LiF elimination).
-
Mitigation: Keep internal temperature below -78°C strictly. Quench immediately with electrophile.
-
Contrast: The non-fluorinated analog is stable up to -40°C after lithiation and does not form benzyne.
-
References
-
Physicochemical Properties of Fluorinated Aromatics
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
-
Hammett Substituent Constants
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
-
Sulfonamide Acidity Prediction
-
Barber, C. G., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. ChemRxiv. Link
-
-
SnAr Reactivity in Fluorinated Systems
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The effect of fluorine on the nucleophilic aromatic substitution of nitrobenzenes. Beilstein Journal of Organic Chemistry, 15, 2762–2771. Link
-
-
Suzuki-Miyaura Coupling Mechanisms
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Sources
Navigating the Chromatographic Landscape: A Comparative Guide to LC-MS Retention of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide and its Analogs
For Immediate Release
Introduction: The Critical Role of Retention Time in Drug Discovery
In reversed-phase liquid chromatography (RPLC), the retention time of an analyte is a critical parameter that reflects its physicochemical properties and its interaction with the stationary and mobile phases. It is a cornerstone of method development for identification, quantification, and purification of drug candidates. The retention of a compound in RPLC is primarily governed by its hydrophobicity; more lipophilic compounds interact more strongly with the non-polar stationary phase and thus have longer retention times.
This guide will explore the anticipated retention behavior of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, a molecule of interest in medicinal chemistry, by dissecting the contributions of its key structural features: the bromophenyl group, the fluorine substituent, and the N-propyl chain.
Physicochemical Properties and Predicted Lipophilicity
To understand the retention behavior of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, we must first consider its molecular structure and predicted physicochemical properties.
Structure of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide:
The key properties influencing its retention in RPLC are its molecular weight and, most importantly, its lipophilicity, often estimated by the octanol-water partition coefficient (logP). While an experimental logP value for this specific compound is not available, we can predict its lipophilicity based on its structural components. The presence of a bromine atom and a propyl group is expected to significantly increase its lipophilicity compared to a simple benzenesulfonamide backbone. The fluorine atom's effect is more nuanced, as it can slightly increase lipophilicity in aromatic systems.
Comparative Analysis of Structural Analogs
To build a predictive model for the retention time of our target compound, we will examine the known chromatographic behavior of structurally related sulfonamides. By understanding how the addition or subtraction of specific functional groups affects retention, we can extrapolate the likely behavior of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
| Compound Name | Structure | Key Differences from Target | Predicted Change in LogP (vs. Target) | Predicted Change in Retention Time (vs. Target) |
| 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide | Br-C6H3(F)-SO2-NH-C3H7 | - | - | - |
| 4-Bromobenzenesulfonamide | Br-C6H4-SO2-NH2 | Lacks fluorine and N-propyl group | Lower | Shorter |
| 3-Fluorobenzenesulfonamide | F-C6H4-SO2-NH2 | Lacks bromine and N-propyl group | Significantly Lower | Significantly Shorter |
| N-Propyl-benzenesulfonamide | C6H5-SO2-NH-C3H7 | Lacks bromine and fluorine | Lower | Shorter |
| 4-Bromo-N-ethyl-3-fluorobenzenesulfonamide | Br-C6H3(F)-SO2-NH-C2H5 | Shorter N-alkyl chain (ethyl vs. propyl) | Slightly Lower | Slightly Shorter |
Analysis of Structural Influences:
-
Bromine: The presence of a bromine atom significantly increases the molecular weight and polarizability of the molecule, leading to stronger van der Waals interactions with the C18 stationary phase. This results in a substantial increase in retention time compared to non-brominated analogs.
-
Fluorine: A fluorine substituent on the aromatic ring has a more complex effect. While highly electronegative, its small size means it only modestly increases the overall lipophilicity of the benzene ring. Its primary influence might be on the molecule's dipole moment and interactions with residual silanols on the stationary phase. Generally, a single fluorine atom is expected to slightly increase the retention time.
-
N-Propyl Group: The N-propyl group is a non-polar alkyl chain that significantly contributes to the molecule's hydrophobicity. A longer alkyl chain will lead to a greater interaction with the stationary phase and, consequently, a longer retention time. Therefore, the N-propyl group in our target compound will result in a longer retention time compared to analogs with smaller N-alkyl groups (e.g., N-ethyl) or no N-alkylation.
Based on this comparative analysis, we can predict that 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide will be a relatively well-retained compound on a standard C18 column under typical reversed-phase conditions.
Exemplary LC-MS Protocol for Sulfonamide Analysis
The following is a detailed, exemplary protocol for the analysis of sulfonamides, which can be adapted for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide. The rationale behind each parameter selection is provided to guide the user in method development.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the LC-MS analysis of sulfonamides.
LC-MS System:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase is the standard for reversed-phase chromatography, offering excellent retention for hydrophobic compounds like the target analyte. The smaller particle size of UHPLC columns provides higher resolution and faster analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that aids in the protonation of analytes in the ESI source, leading to better ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to elute a range of compounds with varying polarities and to ensure good peak shape for more retained compounds like the target analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column that provides a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 2 µL | A small injection volume is used to prevent peak distortion and column overloading. |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sulfonamides readily form protonated molecules [M+H]+ in the presence of an acidic mobile phase. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 120 °C | Aids in the desolvation of droplets. |
| Desolvation Temperature | 350 °C | Ensures complete evaporation of the mobile phase. |
| Gas Flow Rates | Optimized for the specific instrument | Cone gas and desolvation gas flows are critical for efficient ionization and ion transfer. |
| Acquisition Mode | Full Scan (for initial analysis) or Multiple Reaction Monitoring (MRM) (for quantification) | Full scan mode is used to identify the precursor ion of the target analyte. MRM mode provides high selectivity and sensitivity for targeted quantification. |
Alternative Chromatographic Approaches
While reversed-phase chromatography is the most common approach, other techniques could offer alternative selectivity for the analysis of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, especially in complex matrices.
-
Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase. This could be beneficial for separating the target compound from closely related impurities.
-
Hydrophilic Interaction Chromatography (HILIC): While less common for hydrophobic compounds, HILIC could be explored if the goal is to separate the target from very polar matrix components that are unretained in reversed-phase.
Conclusion
While direct experimental LC-MS data for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide is not yet available in the public domain, a comprehensive analysis of its structural components and comparison with known analogs allows for a scientifically grounded prediction of its retention behavior. We anticipate that this compound will be well-retained on a C18 column under standard reversed-phase conditions, with its retention time being significantly influenced by the presence of the bromophenyl and N-propyl groups. The exemplary LC-MS protocol provided in this guide serves as a robust starting point for method development, empowering researchers to efficiently establish analytical methods for this and other novel sulfonamide-based compounds. As with any analytical method development, empirical optimization will be necessary to achieve the desired performance characteristics for specific applications.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of the effects of mobile phase pH and stationary phase type on the retention of ionizable compounds in reversed-phase liquid chromatography.
- Loftsson, T., & Hreinsdóttir, D. (2006). The effect of ionization on the retention of drugs in reversed-phase liquid chromatography.
- Schellinger, A. P., & Carr, P. W. (2006). A practical approach to the prediction of retention in reversed-phase liquid chromatography. LCGC North America, 24(4), 386-397.
Safety Operating Guide
4-Bromo-3-fluoro-N-propyl-benzenesulfonamide proper disposal procedures
Disposal Protocol: 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide
A Guide for Laboratory Professionals
As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide, a halogenated aromatic sulfonamide. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide may not always be readily available, its hazard profile can be reliably inferred from the properties of structurally similar halogenated benzenesulfonamides.
The core structure contains a bromine atom, a fluorine atom, and a sulfonamide group, all of which contribute to its chemical reactivity and toxicological profile. This compound must be treated as a hazardous substance.
Inferred Hazard Profile:
| Hazard Class | Category | Description | Supporting Evidence |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2][3][4] | Benzenesulfonamide and its bromo-derivatives are classified as harmful if ingested. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][5] | Halogenated aromatic compounds frequently cause skin irritation upon contact. |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][5] | Direct contact with the eyes is likely to cause significant irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][5] | Inhalation of dust or aerosol may irritate the respiratory tract. |
Upon thermal decomposition, this compound is expected to release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide/halides.[5][6][7]
Causality Insight: The presence of halogens (Bromine, Fluorine) and sulfur dictates the necessity for specific disposal pathways. Combustion of halogenated compounds requires specialized high-temperature incinerators with "scrubbers" to neutralize the resulting acidic gases (like HBr), preventing their release into the atmosphere. This is a primary reason why halogenated waste streams must be segregated from non-halogenated ones.[8][9][10]
Regulatory Framework: A Self-Validating System
Disposal of this compound falls under the regulations set forth by the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[11][12] Your institution's Environmental Health and Safety (EHS) department (sometimes called the Office of Clinical and Research Safety, OCRS) translates these federal mandates into actionable laboratory protocols.
Adherence to your institution's EHS guidelines is mandatory. These protocols are designed to be a self-validating system, ensuring that every step, from waste accumulation to final disposal by a licensed vendor, is documented and compliant.[8][12]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[9][10] Don appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
This is the most critical step in the disposal process.
-
Identify: Unambiguously identify the waste as 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
-
Classify: Due to the presence of bromine and fluorine, this is a halogenated organic waste .
-
Segregate: This waste must not be mixed with non-halogenated organic waste, aqueous waste, or any other waste stream.[8][9][13] Mixing incompatible waste streams can increase disposal costs and create a safety hazard.[8]
Step 3: Container Selection and Labeling
-
Select a Container:
-
Label the Container:
Step 4: Waste Accumulation and Storage
-
Accumulation: Add the waste to the properly labeled container. Solid waste should be transferred carefully to minimize dust generation.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[8][9] This is crucial to prevent the release of vapors and to avoid spills.
-
Storage:
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[12][14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Utilize secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[8][11]
-
Store the container away from incompatible materials, such as strong oxidizing agents.[5]
-
Step 5: Arranging for Final Disposal
-
Monitor Volume: Do not overfill the container. A good rule of thumb is to fill it to no more than 75-80% capacity.
-
Request Pickup: Once the container is full, or if you are approaching your laboratory's storage time limit (often six months), submit a chemical waste collection request to your institution's EHS department.[8][11]
-
Documentation: Follow all institutional procedures for documenting the waste transfer.
Prohibited Actions:
-
NEVER dispose of this chemical down the sink or in the regular trash.[8][11][15]
-
NEVER allow the chemical to evaporate in a fume hood as a method of disposal.[8]
Emergency Procedures: Small Spill Management
In the event of a small spill of solid 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide:
-
Alert Personnel: Inform others in the immediate area.
-
Isolate: Secure the area to prevent further spread.
-
Protect: Ensure you are wearing appropriate PPE.
-
Contain & Clean:
-
Gently sweep up the solid material using absorbent pads or an inert material like vermiculite or sand.[16] Avoid raising dust.
-
Collect all contaminated materials into a designated, sealable container.
-
-
Dispose: Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material. Dispose of it following the protocol outlined above.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Bromo-3-fluoro-N-propyl-benzenesulfonamide.
Sources
- 1. Benzenesulfonamide | 98-10-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. otago.ac.nz [otago.ac.nz]
- 16. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
